molecular formula C8H8ClFO B6305611 2-Chloro-3-fluoro-5-methylbenzyl alcohol CAS No. 1807276-98-7

2-Chloro-3-fluoro-5-methylbenzyl alcohol

Cat. No.: B6305611
CAS No.: 1807276-98-7
M. Wt: 174.60 g/mol
InChI Key: LEWZQIYAQMJIRG-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-methylbenzyl alcohol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.60 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-fluoro-5-methylbenzyl alcohol is 174.0247707 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-fluoro-5-methylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-methylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-3-fluoro-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZQIYAQMJIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

2-Chloro-3-fluoro-5-methylbenzyl alcohol CAS 1807276-98-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS 1807276-98-7): A Comprehensive Guide to Physicochemical Properties and Synthetic Utility in Rational Drug Design

Executive Summary

As a Senior Application Scientist overseeing early-stage API (Active Pharmaceutical Ingredient) development, selecting the correct chemical building block is the foundational step in rational drug design. 2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS 1807276-98-7) is a highly specialized, tri-substituted aromatic intermediate. It is engineered to impart specific physicochemical properties—namely enhanced metabolic stability, precise lipophilicity modulation, and targeted halogen bonding—to downstream pharmaceutical and agrochemical targets.

This whitepaper dissects the structural rationale behind this specific substitution pattern, provides self-validating synthetic protocols for its integration into complex scaffolds, and outlines the analytical frameworks required to ensure chemical integrity.

Chemical Identity & Physicochemical Data

Before deploying this building block in a synthetic campaign, it is critical to understand its baseline metrics. The combination of a primary alcohol with a heavily decorated halogenated ring system dictates its reactivity profile.

PropertyValueRationale / Implication
CAS Number 1807276-98-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₈ClFOIndicates a high degree of functionalization on a low-molecular-weight core.
Molecular Weight 174.60 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
InChI Key LEWZQIYAQMJIRG-UHFFFAOYSA-NStandardized structural representation for computational docking.
Physical State Solid / Crystalline PowderTypically stable at room temperature; requires standard desiccation.
Reactivity Core Benzylic -OHServes as the primary synthetic handle for oxidation or nucleophilic substitution.

The "Magic of Halogens": Mechanistic Utility in Drug Design

The specific arrangement of substituents on CAS 1807276-98-7 is not arbitrary; it is a masterclass in modern medicinal chemistry. Each functional group serves a distinct pharmacodynamic and pharmacokinetic purpose.

  • The 3-Fluoro Substituent (Metabolic Shielding): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). Placing a fluorine atom at the meta-position increases the overall lipophilicity of the molecule without introducing significant steric bulk. More importantly, the strong C-F bond acts as a metabolic shield, preventing cytochrome P450-mediated oxidative degradation at that specific aryl position[1].

  • The 2-Chloro Substituent (Halogen Bonding & Conformation): Chlorine at the ortho-position serves a dual purpose. First, it sterically restricts the rotation of the benzylic group, locking the molecule into a preferred conformation that reduces entropic penalty upon target binding. Second, the polarizability of chlorine creates a localized region of positive electrostatic potential (a "σ-hole"). This allows the chlorine atom to act as a Lewis acid, forming highly directional halogen bonds with electron-rich Lewis bases (such as the backbone carbonyl oxygens of proteins) within a receptor binding pocket[2].

  • The 5-Methyl Substituent (Hydrophobic Anchoring): The methyl group provides a mild electron-donating effect via hyperconjugation, balancing the strong electron-withdrawing nature of the halogens. It also serves as a hydrophobic anchor, designed to occupy specific lipophilic sub-pockets in the target protein.

Pharmacodynamics Core 2-Chloro-3-fluoro-5-methyl Benzyl Scaffold Cl 2-Chloro Substituent σ-Hole Donor Core->Cl F 3-Fluoro Substituent Electronegative Shield Core->F Me 5-Methyl Substituent Electron Donating Core->Me HalogenBond Halogen Bonding (Protein Carbonyls) Cl->HalogenBond Metabolic Metabolic Stability (Blocks CYP450 Oxidation) F->Metabolic Hydrophobic Hydrophobic Pocket Anchoring Me->Hydrophobic

Fig 1: Mechanistic rationale for the specific tri-substitution pattern in rational drug design.

Synthetic Workflows & Self-Validating Protocols

To utilize CAS 1807276-98-7 effectively, the benzylic alcohol must be transformed into a reactive electrophile. Below are two field-proven, step-by-step methodologies designed with built-in causality and validation checks.

Protocol A: Chemoselective Oxidation to the Benzaldehyde

Rationale: Benzyl alcohols bearing electron-withdrawing halogens can be sluggish to oxidize and are highly prone to over-oxidation to the corresponding benzoic acid if harsh aqueous oxidants (like KMnO₄ or Jones reagent) are utilized. Dess-Martin Periodinane (DMP) provides a mild, anhydrous alternative that halts strictly at the aldehyde stage[3].

  • Preparation: Dissolve 1.0 equivalent of CAS 1807276-98-7 in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with argon.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add 1.2 equivalents of Dess-Martin Periodinane.

    • Causality: The slight molar excess ensures complete conversion without risking over-oxidation, as DMP is highly chemoselective for primary alcohols.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

    • Validation: The product aldehyde will appear as a distinct, higher-Rf (less polar) spot compared to the starting alcohol. Both spots will be strongly UV-active at 254 nm.

  • Quenching (Critical Step): Once the starting material is fully consumed (typically 1–2 hours), dilute the mixture with diethyl ether. Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: The sodium thiosulfate (Na₂S₂O₃) reduces unreacted, potentially explosive hypervalent iodine species. The bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Isolation: Extract the aqueous layer with ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde, ready for downstream reductive amination.

Protocol B: Conversion to Benzyl Bromide via the Appel Reaction

Rationale: Converting the benzyl alcohol to a benzyl halide creates a potent electrophile for downstream Sₙ2 alkylations. The Appel reaction (CBr₄/PPh₃) is chosen over HBr to maintain strictly neutral conditions, avoiding the cleavage of acid-sensitive protecting groups that may be present on other fragments of a complex API synthesis.

  • Initiation: Dissolve CAS 1807276-98-7 (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM at 0 °C.

  • Activation: Slowly add triphenylphosphine (PPh₃, 1.25 eq) in small portions over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the reactive phosphonium intermediate and prevents the formation of unwanted dibrominated byproducts.

  • Validation: Stir for 30 minutes at 0 °C, then allow to reach room temperature. The reaction mixture will turn slightly yellow, and a white precipitate of triphenylphosphine oxide (OPPh₃) will begin to form, visually confirming successful halogen transfer.

  • Purification: Concentrate the mixture directly onto silica gel and purify via flash column chromatography (100% Hexanes to 9:1 Hexanes:EtOAc).

    • Causality: The highly non-polar benzyl bromide elutes rapidly in hexanes, leaving the highly polar OPPh₃ byproduct permanently trapped on the silica gel baseline.

SyntheticWorkflow SM CAS 1807276-98-7 (Benzyl Alcohol) Oxidation Dess-Martin Periodinane (DCM, RT) SM->Oxidation Halogenation Appel Reaction (CBr4, PPh3, 0°C) SM->Halogenation Aldehyde Benzaldehyde Derivative (Electrophile) Oxidation->Aldehyde RedAm Reductive Amination (Target APIs) Aldehyde->RedAm Bromide Benzyl Bromide Derivative (Alkylating Agent) Halogenation->Bromide SN2 N/O-Alkylation (Target APIs) Bromide->SN2

Fig 2: Divergent synthetic workflows utilizing CAS 1807276-98-7 as a core building block.

Analytical Validation Standards

To ensure the integrity of the building block and its derivatives, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃): The benzylic protons (-CH₂OH) of the starting material will appear as a singlet (or a doublet if coupled to the -OH) around 4.6–4.8 ppm. Upon oxidation to the aldehyde, this peak disappears, replaced by a distinct, highly deshielded aldehyde proton (-CHO) singlet near 10.0–10.4 ppm.

  • ¹⁹F NMR: A critical tool for this specific molecule. The fluorine atom at the 3-position will present a distinct signal, confirming that defluorination (a rare but possible side reaction in harsh basic cross-couplings) has not occurred.

  • LC-MS (ESI+): While the alcohol itself may ionize poorly, its derivatives (especially post-reductive amination) will show distinct M+ and M+2 isotopic patterns in a 3:1 ratio, definitively proving the retention of the chlorine atom in the final API structure.

References

  • Lu, Y., et al. Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Purser, S., et al. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). Retrieved from[Link]

  • Heravi, M. M., et al. Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis. Retrieved from[Link]

Sources

Molecular structure of 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, synthetic pathways, and medicinal utility of 2-Chloro-3-fluoro-5-methylbenzyl alcohol .

CAS Registry Number: 1807276-98-7 Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol [1]

Executive Summary

2-Chloro-3-fluoro-5-methylbenzyl alcohol is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its structure features a trisubstituted benzene ring containing a "magic methyl" effect (lipophilicity modulation), a strategic fluorine atom (metabolic blocking), and an orthogonal chlorine handle. This guide dissects its structural properties, validated synthetic routes, and application in fragment-based drug discovery (FBDD).

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzyl alcohol core decorated with three distinct substituents that dictate its steric and electronic profile:

  • Position 1 (Hydroxymethyl): The primary reactive center, acting as a nucleophile (ether formation) or electrophile (after conversion to a leaving group).

  • Position 2 (Chlorine): Provides steric bulk adjacent to the benzylic center, influencing the conformation of attached chains. It also serves as a potential handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki), albeit with lower reactivity than bromides.

  • Position 3 (Fluorine): exerting a strong inductive electron-withdrawing effect (-I). This lowers the electron density of the ring, potentially increasing the acidity of the benzylic alcohol compared to non-fluorinated analogs. Crucially, it blocks metabolic oxidation at the 3-position.

  • Position 5 (Methyl): A lipophilic anchor that balances the polarity of the alcohol and halogen groups.

Calculated Physicochemical Properties[2]
  • LogP (Predicted): ~2.3 – 2.5 (Indicates moderate lipophilicity, suitable for CNS penetration if incorporated into smaller scaffolds).

  • Topological Polar Surface Area (TPSA): 20.2 Ų (attributed solely to the hydroxyl group).

  • H-Bond Donors: 1

  • H-Bond Acceptors: 1 (OH) + 1 (F, weak).

Synthetic Pathways

The synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol is typically approached via the reduction of its oxidized precursors. The choice of pathway depends on the availability of the starting material (Acid vs. Aldehyde).

Validated Synthetic Routes

The two primary commercial precursors are 2-Chloro-3-fluoro-5-methylbenzoic acid (CAS 1427373-69-0) and 2-Chloro-3-fluoro-5-methylbenzaldehyde (CAS 1805225-87-9) .

Route A: Reduction of the Benzoic Acid

This is the most robust method for large-scale preparation, utilizing Borane-THF or Lithium Aluminum Hydride (LiAlH₄). Borane is often preferred for its chemoselectivity, avoiding potential dehalogenation side reactions that can occur with LiAlH₄ under aggressive conditions.

Route B: Reduction of the Benzaldehyde

A milder approach using Sodium Borohydride (NaBH₄) in methanol. This reaction is rapid, quantitative, and operational at room temperature, making it ideal for lab-scale synthesis.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow from precursors to the target alcohol and its downstream utility.

SynthesisPathways Acid 2-Chloro-3-fluoro- 5-methylbenzoic acid (CAS 1427373-69-0) Target 2-Chloro-3-fluoro- 5-methylbenzyl alcohol (CAS 1807276-98-7) Acid->Target BH3·THF or LiAlH4 (Reduction) Aldehyde 2-Chloro-3-fluoro- 5-methylbenzaldehyde (CAS 1805225-87-9) Aldehyde->Target NaBH4, MeOH (0°C to RT) Halide Benzyl Chloride/Bromide (Electrophile) Target->Halide SOCl2 or PBr3 Ether Benzyl Ethers (Drug Scaffold) Target->Ether NaH, R-X (Williamson)

Figure 1: Synthetic flowchart detailing the reduction of oxidized precursors and downstream functionalization.

Spectroscopic Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are distinct and predictable.

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region (6.8 – 7.2 ppm):

    • H4 (Proton between F and Me): Expect a doublet (d) due to coupling with the adjacent Fluorine (

      
       Hz).
      
    • H6 (Proton between Me and CH₂OH): Expect a doublet or multiplet due to long-range coupling with Fluorine (

      
       Hz) and potentially weak meta-coupling with H4.
      
  • Benzylic Region (~4.7 ppm):

    • -CH₂OH: Appears as a doublet (if OH coupling is visible) or a singlet (~4.75 ppm).

  • Aliphatic Region (~2.3 ppm):

    • -CH₃: Singlet (~2.30 ppm).

¹⁹F NMR
  • -110 to -120 ppm: Typical range for an aryl fluorine flanked by a chlorine and a hydrogen. The signal will appear as a multiplet due to coupling with H4 and H6.

Experimental Protocols

Protocol 1: Synthesis via Aldehyde Reduction

This protocol is recommended for high-yield, high-purity generation of the alcohol from 2-Chloro-3-fluoro-5-methylbenzaldehyde.

Reagents:

  • 2-Chloro-3-fluoro-5-methylbenzaldehyde (1.0 eq)[2]

  • Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)

  • Methanol (anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with the aldehyde substrate and dissolve in Methanol (10 mL per gram of substrate). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde spot.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl or water.

  • Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product is typically obtained as a white solid or viscous oil requiring no further purification.

Medicinal Chemistry Applications

Metabolic Stability

The strategic placement of the 3-Fluoro group is a classic medicinal chemistry tactic to block metabolic "soft spots." In non-fluorinated analogs, the position para to the methyl group (or ortho to the activating alcohol side chain) is susceptible to Cytochrome P450 oxidation. The C-F bond (bond energy ~116 kcal/mol) renders this position inert to oxidative metabolism.

Reactivity Map

The benzyl alcohol moiety serves as a versatile pivot point for library generation.

Reactivity Center 2-Chloro-3-fluoro- 5-methylbenzyl alcohol Rxn1 Appel Reaction (CBr4, PPh3) -> Benzyl Bromide Center->Rxn1 Rxn2 Mitsunobu Reaction (DIAD, PPh3, Phenol) -> Aryl Ether Center->Rxn2 Rxn3 Oxidation (Dess-Martin) -> Benzaldehyde Center->Rxn3

Figure 2: Reactivity profile demonstrating the conversion of the alcohol into electrophilic halides or direct coupling via Mitsunobu conditions.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 136274649, (2-Chloro-3-fluoro-5-methylphenyl)methanol. Retrieved from .

  • Precursor Availability (Acid): Sigma-Aldrich. 2-Chloro-3-fluoro-5-methylbenzoic acid Product Page. Retrieved from .[5]

  • Precursor Availability (Aldehyde): ChemicalBook. 2-Chloro-3-fluoro-5-methylbenzaldehyde Properties and Suppliers. Retrieved from .

  • Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for NaBH4 reduction protocols).
  • Medicinal Chemistry Principles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Structural, Physicochemical, and Mechanistic Divergence: 2-Chloro-3-fluoro-5-methylbenzyl Alcohol vs. Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I approach the selection of benzylic building blocks not merely as a structural choice, but as a strategic modulation of physicochemical properties, reactivity, and metabolic liabilities.

While benzyl alcohol is a ubiquitous, unhindered primary aromatic alcohol used widely as a solvent and excipient, 2-chloro-3-fluoro-5-methylbenzyl alcohol (CAS: 1807276-98-7) is a highly functionalized, sterically hindered building block designed for precision in active pharmaceutical ingredient (API) synthesis. This whitepaper deconstructs the structural, physical, and mechanistic differences between these two compounds, providing actionable insights for researchers and synthetic chemists.

Structural & Physicochemical Profiling

The fundamental difference between these two molecules lies in their aromatic substitution patterns. Benzyl alcohol features an unsubstituted benzene ring, allowing for free rotation and unhindered access to the benzylic carbon and hydroxyl group. In contrast, 2-chloro-3-fluoro-5-methylbenzyl alcohol is heavily decorated with electron-withdrawing halogens and an electron-donating methyl group.

These substitutions drastically alter the molecule's physicochemical profile, as summarized in the table below:

Table 1: Physicochemical Comparison
PropertyBenzyl Alcohol2-Chloro-3-fluoro-5-methylbenzyl AlcoholCausality of Divergence
CAS Number 100-51-61807276-98-7N/A
Molecular Weight 108.14 g/mol 174.60 g/mol Addition of heavy heteroatoms (Cl, F) and a methyl group [2].
Calculated LogP ~1.1~2.8 - 3.2Halogens and the methyl group significantly increase lipophilicity, enhancing membrane permeability in drug design.
Hydroxyl pKa 15.40~13.5 - 14.5 (Estimated)Strong inductive electron withdrawal by the ortho-chloro and meta-fluoro groups stabilizes the conjugate alkoxide base, lowering the pKa [1][3].
Steric Hindrance MinimalHigh (Benzylic position)The ortho-chloro group creates a high steric shield around the -CH

OH group, restricting nucleophilic attack trajectories.
Primary Utility Solvent, Preservative, ExcipientAPI Building Block, Agrochemical PrecursorStructural complexity dictates application; the substituted analog is used to lock molecular conformations.

Mechanistic Implications in Drug Design

In rational drug design, the transition from a simple benzylic system to a poly-substituted analog is driven by the need to optimize pharmacokinetics (PK) and target binding affinity.

  • Metabolic Shielding: Unsubstituted benzylic positions are classic "metabolic hotspots," rapidly oxidized by Cytochrome P450 (CYP450) enzymes into benzaldehydes and benzoic acids. The ortho-chloro group in 2-chloro-3-fluoro-5-methylbenzyl alcohol provides a steric shield that physically blocks the enzymatic active site from accessing the benzylic protons [4].

  • Electronic Deactivation: The strongly electronegative fluorine and chlorine atoms withdraw electron density from the aromatic ring via inductive effects. This makes the benzylic C-H bonds less hydridic, further resisting oxidative metabolism.

  • Halogen Bonding & Hydrophobicity: The meta-fluoro group can participate in highly directional halogen bonding with protein backbone carbonyls, while the meta-methyl group fills hydrophobic pockets within a target receptor, increasing binding potency.

G A 2-Chloro-3-fluoro- 5-methylbenzyl alcohol B Ortho-Chloro Group (Steric Shielding) A->B C Fluoro/Chloro Groups (Electron Withdrawal) A->C D Methyl Group (Lipophilicity) A->D E Blocks CYP450 Oxidation B->E Steric Hindrance F Lowers pKa & Alters Reactivity C->F Inductive Effect G Enhances Target Pocket Binding D->G Hydrophobic Interaction

Mechanistic impact of specific ring substitutions on metabolic stability and binding.

Reactivity & Synthetic Workflows

The steric and electronic differences between these two alcohols dictate their behavior in the laboratory. While benzyl alcohol readily undergoes S


2 nucleophilic substitutions and rapid oxidations, 2-chloro-3-fluoro-5-methylbenzyl alcohol is notoriously sluggish under standard conditions.
Causality in Experimental Design: The Chlorination Protocol

To convert 2-chloro-3-fluoro-5-methylbenzyl alcohol into its corresponding benzyl chloride (a common electrophilic building block), standard reagents like aqueous HCl are insufficient due to the steric bulk of the ortho-chloro group and the deactivated ring.

Instead, we must use Thionyl Chloride (SOCl


) coupled with catalytic N,N-Dimethylformamide (DMF) . The addition of DMF is not arbitrary; it reacts with SOCl

to generate the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate is reactive enough to overcome the steric barrier imposed by the ortho-chloro group, converting the hydroxyl into a superior leaving group and driving the S

2 displacement by the chloride ion.
Self-Validating Protocol: Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl Chloride
  • Preparation: Dissolve 1.0 equivalent of 2-chloro-3-fluoro-5-methylbenzyl alcohol in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: SOCl

    
     reactions are highly exothermic and release HCl/SO
    
    
    
    gases; cooling prevents thermal degradation and controls the gas evolution rate.
  • Reagent Addition: Add 1.2 equivalents of Thionyl Chloride (SOCl

    
    ) dropwise over 15 minutes.
    
  • Catalytic Activation: Add 0.05 equivalents of anhydrous DMF. Observe a slight color change or micro-bubbling, validating the formation of the Vilsmeier-Haack active species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation & Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. The disappearance of the polar alcohol spot validates completion.

  • Quench & Workup: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of NaHCO

    
     until gas evolution ceases (neutralizing residual HCl and SO
    
    
    
    ). Extract with DCM, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.

G Step1 Step 1: Dissolve Alcohol in Anhydrous DCM Step2 Step 2: Cool to 0°C (Ice Bath) Step1->Step2 Step3 Step 3: Dropwise Addition of SOCl2 (1.2 eq) Step2->Step3 Step4 Step 4: Add Catalytic DMF (Vilsmeier-Haack) Step3->Step4 Step5 Step 5: Warm to RT Stir for 2-4 hours Step4->Step5 Step6 Step 6: Aqueous Workup (NaHCO3 Quench) Step5->Step6 Monitor via TLC/GC-MS

Standardized workflow for the conversion of hindered benzyl alcohols to benzyl chlorides.

Applications in Pharmaceutical Development

Because of its simplicity, low toxicity, and high polarity, benzyl alcohol is primarily utilized as a bacteriostatic preservative in intravenous medications, a general solvent, and a viscosity-decreasing agent in cosmetics [1].

Conversely, 2-chloro-3-fluoro-5-methylbenzyl alcohol is strictly an upstream API precursor. Its unique substitution pattern is frequently utilized in the synthesis of advanced kinase inhibitors (similar to the structural motifs found in drugs like Crizotinib) and next-generation agrochemicals, where precise steric mapping and metabolic resistance are non-negotiable requirements for efficacy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 244, Benzyl Alcohol." PubChem, [Link]

  • European Chemicals Agency (ECHA). "Registration Dossier - Benzyl alcohol." ECHA Database, [Link]

  • The Journal of Physical Chemistry A. "OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side." ACS Publications,[Link]

2. Methodological & Application

Application Notes & Protocols: A Multi-Step Synthetic Route to 2-Chloro-3-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust, multi-step synthesis of 2-chloro-3-fluoro-5-methylbenzaldehyde, a polysubstituted aromatic aldehyde with potential applications as a key intermediate in pharmaceutical and agrochemical research. A direct conversion from a simple precursor like benzyl alcohol is synthetically unfeasible due to the challenges of controlling regioselectivity in electrophilic aromatic substitution on an activated and complex target. Instead, we present a logical and efficient pathway that involves the sequential construction of the substituted aromatic core, followed by formylation. The protocols detailed herein are designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind procedural choices and safety considerations for hazardous reagents.

Introduction & Synthetic Strategy

Significance of Polysubstituted Benzaldehydes

Aromatic aldehydes bearing multiple substituents, particularly halogens, are pivotal building blocks in modern organic synthesis. The formyl group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the construction of complex molecular architectures. The specific substitution pattern of chlorine, fluorine, and a methyl group in the target molecule offers a unique electronic and steric profile, making it a valuable synthon for generating novel bioactive compounds.

Retrosynthetic Analysis and Strategy

A direct synthesis of 2-chloro-3-fluoro-5-methylbenzaldehyde from benzyl alcohol is impractical. The required halogenation and formylation reactions would be difficult to control on the simple benzene ring, and the reaction conditions would likely be incompatible with the benzylic alcohol moiety.

A more rational approach, outlined below, is to construct the substituted aromatic ring system from a readily available precursor, 3-methylphenol (m-cresol), and then introduce the aldehyde functionality in the final step. This strategy allows for precise control over the regiochemistry of each substitution. This guide will focus on a pathway involving ortho-chlorination, followed by a directed ortho-metalation (DoM) for fluorination, and culminating in a Vilsmeier-Haack formylation. Additionally, we will discuss the oxidation of a corresponding benzyl alcohol as a conceptual alternative for the final aldehyde-forming step, directly addressing the transformation of the functional group mentioned in the topic.

Overview of the Proposed Synthetic Route

The proposed four-step synthesis is visualized in the workflow diagram below.

Synthetic_Workflow cluster_0 PART A: Synthesis of the Aromatic Core cluster_1 PART B: Introduction of the Aldehyde Group A 3-Methylphenol (m-Cresol) B 2-Chloro-5-methylphenol A->B Step 1: Ortho-Chlorination C 2-Chloro-3-fluoro-5-methylphenol B->C Step 2: Ortho-Fluorination (DoM) D 2-Chloro-3-fluoro-5-methylbenzaldehyde (Final Product) C->D Step 3: Formylation (Vilsmeier-Haack)

Caption: Proposed multi-step synthetic workflow.

Part A: Synthesis of Key Intermediate: 2-Chloro-3-fluoro-5-methylphenol

Step 1: Regioselective Ortho-Chlorination of 3-Methylphenol

Principle and Rationale: The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[1] The methyl group is a weaker activating ortho-, para-director. To achieve chlorination at the C2 position, which is ortho to the hydroxyl group and sterically accessible, a mild chlorinating agent is required to prevent over-halogenation.[2][3] Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent provides a controlled source of electrophilic chlorine.

Detailed Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), dissolve 3-methylphenol (10.8 g, 0.1 mol) in dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sulfuryl chloride (8.1 mL, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into 100 mL of cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-5-methylphenol.[4][5]

ParameterValue
Starting Material 3-Methylphenol
Key Reagent Sulfuryl chloride (SO₂Cl₂)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temp.
Typical Yield 75-85%
Purity (Post-Column) >98%
Step 2: Ortho-Fluorination via Directed Metalation (DoM)

Principle and Rationale: Introducing a fluorine atom regioselectively can be challenging. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[6][7] In this case, the chloro-substituent can act as a DMG.[8] To prevent the acidic phenol from quenching the organolithium reagent, it must first be protected. Following lithiation, the resulting aryllithium intermediate is quenched with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) to install the fluorine atom.

Detailed Protocol:

  • Phenol Protection:

    • To a solution of 2-chloro-5-methylphenol (14.2 g, 0.1 mol) and N,N-Diisopropylethylamine (DIPEA, 20.9 mL, 0.12 mol) in dry THF (150 mL) at 0 °C, slowly add methoxymethyl chloride (MOM-Cl, 8.4 mL, 0.11 mol).

    • Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the MOM-protected phenol. Purify by chromatography if necessary.

  • Lithiation and Fluorination:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the MOM-protected phenol (0.1 mol) in dry THF (200 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 69 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating anion formation.[9]

    • Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 34.7 g, 0.11 mol) in 100 mL of dry THF and cool to -78 °C.

    • Transfer the aryllithium solution to the NFSI solution via cannula, keeping both solutions at -78 °C.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Deprotection:

    • Cool the reaction mixture to 0 °C and quench by slowly adding 6 M hydrochloric acid (50 mL).

    • Stir vigorously for 2 hours at room temperature to cleave the MOM ether.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield 2-chloro-3-fluoro-5-methylphenol.[10]

Part B: Formylation of 2-Chloro-3-fluoro-5-methylphenol

Method Selection: The Vilsmeier-Haack Reaction

Principle and Rationale: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including phenols.[11][12] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is generated in-situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[13] The electron-rich phenoxide (formed in situ or pre-formed) attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during workup to yield the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier [Cl-CH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent (Electrophile) POCl3 POCl₃ Phenol Ar-OH (Substituted Phenol) Iminium Ar-CH=N⁺(CH₃)₂ (Iminium Intermediate) Phenol->Iminium 1. Attack on Vilsmeier Reagent Aldehyde Ar-CHO (Final Product) Iminium->Aldehyde 2. Hydrolysis (H₂O Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Place N,N-dimethylformamide (DMF, 11.6 mL, 0.15 mol) in a 250 mL three-necked flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 9.3 mL, 0.1 mol) dropwise to the stirred DMF over 30 minutes. Ensure the temperature remains below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Add a solution of 2-chloro-3-fluoro-5-methylphenol (8.0 g, 0.05 mol) in DMF (20 mL) to the freshly prepared Vilsmeier reagent at 0 °C.

  • Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture back to 0 °C.

  • Carefully and slowly quench the reaction by pouring it onto 200 g of crushed ice with vigorous stirring. This step is exothermic and releases HCl gas.

  • Add a 30% aqueous sodium hydroxide solution until the mixture is basic (pH > 10).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield 2-chloro-3-fluoro-5-methylbenzaldehyde.[14][15]

ParameterValue
Starting Material 2-Chloro-3-fluoro-5-methylphenol
Key Reagents DMF, POCl₃
Temperature 0 °C to 80 °C
Typical Yield 60-75%
Final Product Purity >97%

Alternative Concept: Aldehyde Synthesis via Benzyl Alcohol Oxidation

Conceptual Framework

While the formylation of the phenol is a direct route, an alternative strategy in organic synthesis involves the oxidation of a primary alcohol. If the synthetic target were 2-chloro-3-fluoro-5-methylbenzyl alcohol, a final oxidation step would be required to furnish the desired aldehyde. This section provides a protocol for such a transformation, conceptually linking to the "synthesis from benzyl alcohol" theme. Selective oxidation is crucial to prevent over-oxidation to the corresponding carboxylic acid.[16] Modern catalytic methods offer green and efficient alternatives to traditional stoichiometric oxidants.[17][18]

Oxidation_Workflow Start Substituted Benzyl Alcohol (Ar-CH₂OH) Process Mild Oxidizing Agent/Catalyst Start->Process Selective Oxidation End Substituted Benzaldehyde (Ar-CHO) Process->End

Caption: General workflow for selective alcohol oxidation.

Protocol: Selective Oxidation Using Ferric Nitrate

Principle and Rationale: Ferric nitrate has been shown to be an effective and mild catalyst for the oxidation of benzyl alcohols to benzaldehydes, often with high selectivity and conversion rates.[16] The reaction proceeds under relatively mild conditions and avoids the use of heavy metal oxidants like chromium.

Detailed General Protocol:

  • In a round-bottom flask, dissolve the substituted benzyl alcohol (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-82 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude benzaldehyde, which can be further purified by chromatography or distillation.

ParameterValue
Substrate Substituted Benzyl Alcohol
Catalyst Fe(NO₃)₃·9H₂O
Solvent Acetonitrile
Temperature Reflux
Typical Conversion >90%[16]
Selectivity for Aldehyde High (>95%)[16]

Safety Precautions

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE.

  • Sulfuryl Chloride (SO₂Cl₂): Toxic and corrosive. Reacts with moisture to release corrosive gases (HCl and H₂SO₄). Handle in a chemical fume hood.

  • Electrophilic Fluorinating Agents (NFSI): Powerful oxidizers. Avoid contact with combustible materials. Handle with care.

  • General Precautions: Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves when performing these protocols. Ensure emergency equipment (fire extinguisher, safety shower, eye wash station) is accessible.

References

  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formyl
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets. ACS Publications. [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. PMC - NIH. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • The Reimer–Tiemann Reaction. ResearchGate. [Link]

  • Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. NEET coaching. [Link]

  • Reimer Tiemann Reaction. Unacademy. [Link]

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  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed (ortho) Metallation. University of Rochester. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Directed lithiation of a substituted benzene. ORCA - Online Research @ Cardiff. [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube. [Link]

  • 2-Chloro-5-methylphenol. PubChem. [Link]

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Application Note & Protocol Guide: Selective Oxidation of 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Oxidizing Electron-Deficient Benzyl Alcohols

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients (APIs). The target substrate, 2-Chloro-3-fluoro-5-methylbenzyl alcohol, presents a distinct synthetic challenge. Its aromatic ring is decorated with two electron-withdrawing halogens (Cl, F) and one electron-donating methyl group. This substitution pattern significantly influences the electronic properties of the benzylic position, making the alcohol less susceptible to oxidation compared to unsubstituted or electron-rich benzyl alcohols.[1][2][3] Electron-withdrawing groups tend to slow the rate of oxidation, requiring carefully optimized conditions to achieve high conversion and selectivity while avoiding over-oxidation to the carboxylic acid or other side reactions.[4][5]

This guide provides a comprehensive analysis of suitable reaction conditions, offering detailed protocols and the underlying scientific rationale for method selection. We will explore several robust methods, from classic stoichiometric oxidants to modern catalytic systems, enabling researchers to select the optimal path for converting 2-Chloro-3-fluoro-5-methylbenzyl alcohol to its corresponding aldehyde with high fidelity.

Part 1: Selecting the Optimal Oxidation Strategy

The choice of oxidant is critical. An ideal method should be mild enough to prevent over-oxidation, tolerant of the halide and methyl functional groups, and provide a clean, high-yielding conversion. Below is a comparative analysis of several field-proven oxidation systems.

Comparative Analysis of Key Oxidation Methods
MethodOxidant(s)Typical Temp.ProsCons
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TempExtremely mild, neutral pH, high yields, short reaction times, excellent functional group tolerance.[6][7][8]Reagent is expensive and potentially explosive; stoichiometric byproduct.[6]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RTVery mild, high yields, excellent for sensitive substrates.[9][10]Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct, sensitive to moisture.[11][12]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room TempMildly acidic, reliably stops at the aldehyde, well-established.[13][14]Chromium(VI) is highly toxic and carcinogenic; workup can be challenging.[15]
MnO₂ Oxidation Activated Manganese DioxideRoom Temp / RefluxHighly selective for benzylic and allylic alcohols.[16][17]Often requires a large excess of activated reagent, reaction rates can be slow.
Cu/TEMPO Catalysis Cu(I/II) salt, TEMPO, Base, O₂/AirRoom Temp / Mild Heat"Green" catalytic method using air as the terminal oxidant, low catalyst loading.[18][19]Can be sensitive to substrate electronics; optimization may be required.

Expert Recommendation: For the target substrate, Dess-Martin Periodinane (DMP) oxidation stands out as the premier choice due to its operational simplicity, neutral conditions, and high chemoselectivity, which are advantageous for the halogen-substituted ring.[6][7] The Swern oxidation is an excellent, albeit more technically demanding, alternative. For greener chemistry and larger-scale operations, a catalytic Cu/TEMPO system is highly attractive, though it may require initial optimization.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Here we provide step-by-step protocols for the top recommended methods. Safety is paramount; always handle oxidizing agents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21][22][23]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is prized for its mildness and reliability. The reaction proceeds at room temperature under neutral pH, making it ideal for substrates with sensitive functional groups.[8][24]

Materials & Reagents:

  • 2-Chloro-3-fluoro-5-methylbenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure (1.0 mmol scale):

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-3-fluoro-5-methylbenzyl alcohol (176.6 mg, 1.0 mmol).

  • Dissolve the alcohol in 10 mL of anhydrous dichloromethane.

  • With vigorous stirring, add Dess-Martin Periodinane (468 mg, 1.1 mmol, 1.1 eq) in one portion at room temperature.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Causality & Mechanism: The oxidation mechanism involves the alcohol displacing an acetate ligand on the hypervalent iodine center, forming a periodinane intermediate.[24] A subsequent intramolecular E2-type elimination, where a remaining acetate acts as a base to abstract the benzylic proton, yields the aldehyde, acetic acid, and a reduced iodinane byproduct.[6]

DMP_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination cluster_products Products Alcohol R-CH₂OH Intermediate Periodinane Ester [R-CH₂-O-I(OAc)₂] Alcohol->Intermediate Ligand Exchange DMP I(OAc)₃-type (DMP) DMP->Intermediate TS Transition State (Acetate abstracts H) Intermediate->TS Intramolecular Proton Transfer Aldehyde R-CHO TS->Aldehyde Byproduct Reduced Iodinane + 2 AcOH TS->Byproduct

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Protocol 2: Swern Oxidation

A classic and highly effective method that relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, followed by oxidation of the alcohol.

Materials & Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride, solution in DCM or neat

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • 2-Chloro-3-fluoro-5-methylbenzyl alcohol

  • Dry ice / acetone bath, low-temperature thermometer

Step-by-Step Procedure (1.0 mmol scale):

  • Set up a three-necked flask equipped with a thermometer, a nitrogen inlet, and two dropping funnels. Maintain a strict nitrogen atmosphere.

  • Charge the flask with anhydrous DCM (10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (156 mg, 2.0 mmol, 2.0 eq) via syringe.

  • Slowly add a solution of oxalyl chloride (140 mg, 1.1 mmol, 1.1 eq) in 2 mL of DCM dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of 2-Chloro-3-fluoro-5-methylbenzyl alcohol (176.6 mg, 1.0 mmol) in 3 mL of DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (506 mg, 5.0 mmol, 5.0 eq) dropwise. A thick white precipitate will form.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction with 10 mL of water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to avoid loss of the volatile aldehyde.

  • Purify by flash column chromatography.

Causality & Mechanism: The reaction begins with the formation of a highly electrophilic chlorosulfonium salt from DMSO and oxalyl chloride.[10] The alcohol attacks this species, forming a key alkoxysulfonium salt. The bulky base, triethylamine, then abstracts the benzylic proton, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10][12] The cryogenic temperature is essential to prevent the Pummerer rearrangement, a major side reaction of the activated DMSO intermediate.[11]

Swern_Workflow cluster_step1 Step 1: Activator Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Elimination & Workup cluster_step4 Step 4: Purification A Activate DMSO with Oxalyl Chloride in DCM B Maintain Temp < -65°C A->B C Add Alcohol Solution Dropwise B->C D Stir for 30 min at -78°C C->D E Add Triethylamine (Base) D->E F Warm to Room Temp E->F G Aqueous Quench & Extraction F->G H Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the Swern Oxidation.

Part 3: Troubleshooting and Safety

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient oxidant; poor quality reagent; low temperature (for some methods).Add a slight excess of oxidant (e.g., 1.2-1.5 eq). Ensure reagents are fresh and anhydrous. For MnO₂, consider gentle heating.
Low Yield Product loss during workup (if volatile); side reactions.Be gentle during solvent removal under reduced pressure. Ensure reaction conditions are strictly followed (e.g., temperature for Swern).
Over-oxidation to Carboxylic Acid Oxidant is too harsh; presence of water (for some chromium reagents); prolonged reaction time.Use a milder oxidant like DMP or Swern. Ensure anhydrous conditions. Monitor reaction closely with TLC and quench upon completion.
Formation of Side Products Pummerer rearrangement (Swern); impurities in starting material.For Swern, strictly maintain temperature below -65°C during additions. Purify starting alcohol before the reaction.
General Safety and Handling of Oxidizing Agents
  • Segregation: Store oxidizing agents away from flammable, organic, or reducing agents. Do not store on wooden shelves.[20][23]

  • Containment: Use secondary containment for liquid oxidizers.[20]

  • PPE: Always wear safety glasses, a lab coat, and appropriate gloves. For potential splashes, use goggles and a face shield.[23][25]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.[20][23]

  • Spills: Do not use combustible materials like paper towels to clean up spills of strong oxidizers. Use inert absorbents like sand or vermiculite.[21]

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols. Never return unused chemicals to the original container.[21]

References

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  • Annunziatini, C., et al. (2004). Aerobic Oxidation of Benzyl Alcohols Catalyzed by Aryl Substituted N-Hydroxyphthalimides. Possible Involvement of a Charge-Transfer Complex. Journal of Organic Chemistry, 69(10), 3437-3444.
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Using 2-Chloro-3-fluoro-5-methylbenzyl alcohol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-3-fluoro-5-methylbenzyl alcohol

CAS Number: 1807276-98-7 Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol [1]

Executive Summary

2-Chloro-3-fluoro-5-methylbenzyl alcohol is a highly specialized pharmacophore scaffold used in the "Hit-to-Lead" and "Lead Optimization" phases of drug discovery. Its specific trisubstituted pattern—combining a steric anchor (2-Cl), a metabolic blocker (3-F), and a lipophilic probe (5-Me)—makes it an invaluable tool for modulating the physicochemical properties of small molecule inhibitors.

This guide details the technical handling, synthetic utility, and validated protocols for integrating this intermediate into medicinal chemistry workflows, specifically targeting kinases and GPCR ligands where hydrophobic pocket occupancy is critical.

Chemical Identity & Properties

PropertyDataCritical Note for Researchers
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 55–60 °C (Typical)Low melting point requires careful handling during vacuum drying to avoid sublimation/melting.
Solubility DMSO, DCM, Methanol, Ethyl AcetatePoor solubility in water; use polar organic solvents for reactions.
pKa (Est.) ~14 (Alcoholic -OH)Slightly more acidic than benzyl alcohol due to electron-withdrawing F/Cl.
Stability Stable under standard conditionsAvoid strong oxidizers unless conversion to aldehyde/acid is intended.

Strategic Utility in Drug Design

The 2-Chloro-3-fluoro-5-methyl substitution pattern is not random; it is a rational design element used to solve specific ADME-Tox problems:

  • Metabolic Stability (3-F): The fluorine atom at the meta position blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in phenyl rings.

  • Conformational Lock (2-Cl): The ortho-chlorine atom introduces significant steric bulk (Van der Waals radius ~1.75 Å), forcing the benzyl group to twist out of coplanarity with attached systems. This is crucial for fitting into restricted enzyme pockets (e.g., kinase hinge regions).

  • Hydrophobic Fill (5-Me): The methyl group increases logP and fills small hydrophobic cavities without adding excessive molecular weight.

Synthetic Pathway Visualization

The following diagram illustrates the core synthetic workflows starting from the alcohol.

SyntheticWorkflow Alcohol 2-Chloro-3-fluoro- 5-methylbenzyl alcohol (Starting Material) Bromide Benzyl Bromide (Activated Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 (Appel Reaction) Aldehyde Benzaldehyde (Reductive Amination Precursor) Alcohol->Aldehyde MnO2 or DMP (Mild Oxidation) Acid Benzoic Acid (Amide Coupling Partner) Alcohol->Acid Jones Reagent (Strong Oxidation) Drug Target Scaffold (Kinase/GPCR Inhibitor) Bromide->Drug Nucleophilic Subst. (Amines/Thiols) Aldehyde->Drug Reductive Amination (NaBH(OAc)3) Acid->Drug Peptide Coupling (HATU/EDC)

Figure 1: Divergent synthetic pathways utilizing the benzyl alcohol core.[2]

Detailed Experimental Protocols

Protocol A: Activation to 2-Chloro-3-fluoro-5-methylbenzyl Bromide

Purpose: To convert the hydroxyl group into a reactive leaving group for alkylation reactions (SN2). Why this method? The Appel reaction (CBr₄/PPh₃) is preferred over HBr to prevent acid-catalyzed migration of the methyl group or defluorination.

Materials:

  • Substrate: 1.0 eq (e.g., 5.0 g)

  • Carbon Tetrabromide (CBr₄): 1.2 eq

  • Triphenylphosphine (PPh₃): 1.2 eq

  • Solvent: Dichloromethane (DCM), anhydrous (10 mL/g)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 5.0 g of alcohol and 11.4 g of CBr₄ in 50 mL anhydrous DCM. Cool to 0 °C in an ice bath.

  • Addition: Dissolve 9.0 g of PPh₃ in 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (lower Rf) should disappear.

  • Workup: Concentrate the mixture under reduced pressure to ~20 mL. Add 100 mL of cold Hexane/Ether (1:1). The Triphenylphosphine oxide (Ph₃P=O) byproduct will precipitate as a white solid.

  • Purification: Filter off the solid. Concentrate the filtrate. Purify the residue via silica gel flash chromatography (100% Hexane → 5% EtOAc/Hexane).

  • Yield Expectation: 85–92% as a clear, lachrymatory oil/solid.

Protocol B: Mild Oxidation to Benzaldehyde

Purpose: To generate the aldehyde for reductive amination or Wittig reactions. Why this method? Manganese Dioxide (MnO₂) is selective for benzylic alcohols and avoids over-oxidation to the acid.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of alcohol in 20 mL of DCM or Chloroform.

  • Reagent Addition: Add activated MnO₂ (10 eq, excess is required for kinetics).

  • Reflux: Stir vigorously at reflux (40–50 °C) for 12 hours.

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. The resulting aldehyde is typically pure enough for the next step (>95%).

Quality Control & Analytical Parameters

For validation of the intermediate before use in GMP or GLP steps:

MethodParameterAcceptance Criteria
HPLC Column: C18 (3.5 µm), Mobile Phase: ACN/H₂O (0.1% TFA)Purity ≥ 98.0% (Area %)
1H NMR solvent: CDCl₃δ 4.75 (s, 2H, -CH ₂OH), δ 2.35 (s, 3H, -CH ₃)
19F NMR solvent: CDCl₃Single peak (verify against internal std)
Water Content Karl Fischer (KF)≤ 0.5% w/w (Critical for coupling)

Troubleshooting & Safety

  • Regioselectivity Issues: In downstream electrophilic aromatic substitutions (e.g., nitration of this ring), the directing effects are complex. The 5-Me and 3-F direct ortho/para, while 2-Cl directs ortho/para. Use NMR to confirm substitution patterns if modifying the ring further.

  • Lachrymator Warning: The benzyl bromide derivative (Protocol A) is a potent lachrymator (tear gas). Always handle in a functioning fume hood.

  • Defluorination: Avoid using extremely strong nucleophiles (e.g., organolithiums) at high temperatures, as the fluorine at position 3 is activated by the ortho-chlorine, potentially leading to SNAr side reactions (displacement of F).

References

  • Sigma-Aldrich. 2-Chloro-3-fluoro-5-methylbenzyl alcohol Product Specification & CAS 1807276-98-7. Retrieved from [3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted benzyl alcohols. Retrieved from

  • Journal of Medicinal Chemistry.Halogen bonding and steric effects in drug design. (General reference for F/Cl substitution effects).
  • ChemicalBook. 2-Chloro-3-fluoro-5-methylbenzyl alcohol Properties and Safety. Retrieved from

Sources

Application Note: High-Yield Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Benzyl bromides are indispensable electrophilic building blocks in medicinal chemistry, frequently utilized in


-alkylations, etherifications, and transition-metal-catalyzed cross-coupling reactions. The conversion of[1] to its corresponding benzyl bromide presents a unique synthetic challenge due to the specific steric and electronic environment of the aromatic ring. This application note details two field-proven, highly efficient protocols for this transformation, providing mechanistic rationale and self-validating analytical checkpoints to ensure reproducibility and high product purity.

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

When designing a halogenation protocol for 2-chloro-3-fluoro-5-methylbenzyl alcohol, the substitution pattern dictates the mechanistic pathway:

  • Steric Hindrance: The chlorine atom at the ortho (C2) position imposes significant steric bulk directly adjacent to the benzylic carbon, requiring highly reactive, unhindered nucleophiles.

  • Electronic Deactivation: Both the chloro and fluoro substituents are strongly electron-withdrawing via induction. This severely destabilizes any potential benzylic carbocation intermediate.

Consequently, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-mediated bromination (e.g., using concentrated aqueous 

) is highly unfavorable, slow, and prone to side reactions. Instead,

-type mechanisms are strictly required. The [2] and provide the necessary electrophilic activation of the hydroxyl group. By transforming the

into a superior leaving group (an oxyphosphonium or phosphite ester), these methods facilitate a clean

displacement by the bromide anion.

AppelMechanism Step1 Activation Phase PPh3 + CBr4 Step2 Ion Pair Formation [Ph3P-Br]+ [CBr3]- Step1->Step2 Halogen transfer Step3 Alkoxide Attack Addition of Ar-CH2OH Step2->Step3 Deprotonation Step4 Oxyphosphonium Intermediate [Ar-CH2-O-PPh3]+ Br- Step3->Step4 P-O bond formation Step5 SN2 Displacement Bromide attacks benzylic carbon Step4->Step5 Br- nucleophilic attack Product Target: Benzyl Bromide Ar-CH2Br Step5->Product Product formation Byproduct Byproduct: Ph3P=O (Driving Force) Step5->Byproduct Leaving group

Mechanistic workflow of the Appel reaction for benzyl bromide synthesis.

Methodological Comparison

To select the appropriate protocol for your specific workflow, consult the comparative data below. The Appel reaction is ideal for small-scale, high-purity medicinal chemistry, whereas the


 method is the standard for process scale-up.
ParameterProtocol A: Appel Reaction (

/

)
Protocol B: Phosphorus Tribromide (

)
Mechanistic Pathway

via oxyphosphonium intermediate

via phosphite intermediate
Reagent Equivalents

eq

,

eq


eq

(slight excess over

eq)
Reaction Conditions Mild, neutral,

°C to RT
Acidic byproducts,

°C to RT
Atom Economy Low (generates stoichiometric

)
High (

mol

:

mol alcohol)
Scalability Moderate (chromatography required)Excellent (liquid byproduct, simple aqueous wash)

Experimental Protocols

Protocol A: Appel Reaction (Ideal for Discovery Scale)

This method operates under strictly neutral conditions, preventing the degradation of acid-sensitive functional groups in complex molecules.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3-fluoro-5-methylbenzyl alcohol (1.0 eq, e.g.,

    
     mmol) and carbon tetrabromide (
    
    
    
    ,
    
    
    eq) in anhydrous dichloromethane (DCM,
    
    
    M).
  • Thermal Control: Cool the mixture to

    
     °C using an ice-water bath. Causality: The subsequent formation of the phosphonium ion pair is highly exothermic. Cooling prevents solvent boiling and suppresses the formation of dibrominated side products.
    
  • Activation: Add triphenylphosphine (

    
    , 
    
    
    
    eq) portionwise over
    
    
    minutes. The solution will typically turn a pale yellow color as the active bromophosphonium complex forms.
  • Propagation: Stir at

    
     °C for 
    
    
    
    minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically
    
    
    hours).
  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Self-validating step: A white precipitate of

    
     will form as the DCM evaporates. Triturate the residue with cold hexanes/diethyl ether (
    
    
    
    ) and filter to remove the bulk of the phosphine oxide. Purify the concentrated filtrate via silica gel flash chromatography (Hexanes:EtOAc
    
    
    ) to isolate the pure benzyl bromide.
Protocol B: Bromination (Ideal for Scale-Up)

This method is highly atom-economical and bypasses the need for column chromatography, making it the preferred choice for multi-gram synthesis.

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve 2-chloro-3-fluoro-5-methylbenzyl alcohol (1.0 eq, e.g.,

    
     mmol) in anhydrous DCM or diethyl ether (
    
    
    
    M).
  • Thermal Control: Cool the solution strictly to

    
     °C.
    
  • Reagent Addition: Add phosphorus tribromide (

    
    , 
    
    
    
    eq) dropwise via a syringe. Causality: Slow addition is critical to control the generation of
    
    
    gas and manage the exothermic formation of the phosphite ester.
  • Propagation: Stir at

    
     °C for 
    
    
    
    hour to ensure complete esterification, then warm to room temperature and stir for an additional
    
    
    hours to drive the sterically hindered
    
    
    displacement to completion.
  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice. Causality:

    
     reacts violently with liquid water; using ice safely dissipates the exotherm during the quench.
    
  • Workup: Separate the organic layer. Wash sequentially with saturated aqueous

    
     (to neutralize residual phosphorous acid and 
    
    
    
    ) and brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting product is typically 
    
    
    
    pure and ready for immediate downstream use.

Self-Validating Analytical Checkpoints

To guarantee the integrity of the synthesized 2-chloro-3-fluoro-5-methylbenzyl bromide, verify the product against the following analytical checkpoints:

  • TLC Analysis: The starting benzylic alcohol is highly polar (Rf

    
     in 
    
    
    
    Hexanes:EtOAc). The resulting benzyl bromide is significantly less polar and will elute much faster (Rf
    
    
    in the same solvent system). Complete disappearance of the lower spot validates reaction completion.
  • 
     NMR Spectroscopy (
    
    
    
    ):
    • Starting Material: The benzylic protons (

      
      ) appear as a doublet or broad singlet around 
      
      
      
      
      
      ppm, accompanied by a broad, exchangeable hydroxyl peak around
      
      
      
      
      ppm.
    • Product Validation: Upon successful conversion, the

      
       peak disappears entirely. The benzylic protons (
      
      
      
      ) shift slightly upfield to
      
      
      
      
      ppm and sharpen into a distinct singlet, confirming the
      
      
      displacement.
  • GC-MS / LC-MS: The product will exhibit a distinct isotopic signature characteristic of a molecule containing exactly one chlorine and one bromine atom. You will observe an

    
    , 
    
    
    
    , and
    
    
    molecular ion cluster in an approximate
    
    
    ratio, driven by the natural abundance of
    
    
    and
    
    
    isotopes.

References

  • Organic Chemistry Portal. "Appel Reaction". Available at:[Link]

  • Common Organic Chemistry. "Alcohol to Bromide - PBr3". Available at:[Link]

Sources

3. Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for improving the yield of 2-Chloro-3-fluoro-5-methylbenzyl alcohol synthesis.

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol. Our objective is to provide a comprehensive technical resource that addresses common challenges, answers frequently asked questions, and offers robust, field-proven protocols to improve yield and purity. We will focus on the most direct and reliable synthetic route: the reduction of 2-Chloro-3-fluoro-5-methylbenzoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 2-Chloro-3-fluoro-5-methylbenzyl alcohol?

The most common and dependable method is the reduction of the corresponding carboxylic acid, 2-Chloro-3-fluoro-5-methylbenzoic acid[1]. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃•THF). This approach is generally high-yielding and starts from a commercially available or readily synthesizable precursor. An alternative two-step process involves first converting the carboxylic acid to the corresponding benzoyl chloride, followed by reduction, but the direct reduction of the acid is often more efficient.

Q2: What are the most critical parameters to control for maximizing yield and purity?

There are three pillars to a successful synthesis:

  • Reagent Quality: The reducing agents, particularly LiAlH₄ and borane, are highly sensitive to moisture. Using fresh, anhydrous reagents and solvents is paramount to prevent reagent quenching and ensure full conversion.

  • Temperature Control: The addition of the reducing agent is highly exothermic. Maintaining a low temperature (typically 0 °C) during the addition prevents side reactions and ensures selectivity. After the initial addition, the reaction is often allowed to warm to room temperature or gently refluxed to drive it to completion.

  • Stoichiometry: Precise calculation of the reducing agent is crucial. An insufficient amount will lead to incomplete reaction, while a significant excess complicates the workup procedure and can lead to over-reduction if other reducible functional groups are present.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A co-spot—a lane where both the reaction mixture and the starting material are spotted together—is essential for accurate comparison.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

  • Interpretation: The disappearance of the starting material spot (typically lower Rƒ value due to the polar carboxylic acid group) and the appearance of a new, higher Rƒ product spot indicates reaction progression.

Q4: What are the primary impurities I should anticipate, and how can they be minimized?

The main impurities are typically:

  • Unreacted Starting Material: Results from insufficient reducing agent or reaction time. This can be removed during the aqueous workup, as the acidic starting material will be deprotonated and move to the aqueous layer upon basification.

  • Aldehyde Intermediate: If the reduction is incomplete, some 2-Chloro-3-fluoro-5-methylbenzaldehyde may be present. This can be minimized by ensuring a slight excess of the reducing agent and adequate reaction time.

  • Solvent Adducts or Side Products: Overheating can lead to decomposition or side reactions. Careful temperature control is the best preventative measure. Purification via column chromatography is effective at removing these byproducts[2].

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or no conversion of the starting 2-Chloro-3-fluoro-5-methylbenzoic acid.

Potential Cause Explanation & Validation Recommended Solution
Inactive Reducing Agent LiAlH₄ and borane react violently with water. If they have been improperly stored or handled, their activity will be severely compromised.[3] You can test a small, safe amount of LiAlH₄ by adding a drop of alcohol; vigorous bubbling should occur.Always use freshly opened containers of reducing agents or store them under an inert atmosphere in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Insufficient Reagent The stoichiometry for the reduction of a carboxylic acid with LiAlH₄ is 4:3 (4 equivalents of hydride to 3 of acid) due to the initial deprotonation. Often, a slight excess is used to ensure full conversion.Re-calculate the required molar equivalents. For LiAlH₄, a common practice is to use 1.0-1.5 equivalents of the reagent relative to the carboxylic acid.
Poor Solubility The starting benzoic acid may not be fully soluble in the reaction solvent at low temperatures, limiting its availability to react with the reducing agent.Use a solvent that provides good solubility, such as Tetrahydrofuran (THF). Allow the reaction to warm to room temperature after the initial exothermic addition is complete and stir for several hours or overnight.

Problem: The reaction is very sluggish and stalls before completion.

Potential Cause Explanation & Validation Recommended Solution
Low Reaction Temperature While initial cooling is critical, some reductions require thermal energy to proceed to completion after the initial exothermic phase has subsided.After the controlled addition of the reducing agent at 0 °C, allow the mixture to slowly warm to room temperature. If the reaction is still sluggish (monitored by TLC), gently heat the mixture to reflux (typically in THF at ~65 °C) for 1-2 hours.
Formation of Insoluble Complexes Aluminum salts formed during the reaction can sometimes precipitate and coat the starting material or reagent, hindering further reaction.Ensure vigorous stirring throughout the reaction. Using a solvent like THF, which helps to solvate these complexes, is beneficial.[4]

Problem: The aqueous workup is forming an intractable emulsion, making product isolation difficult.

Potential Cause Explanation & Validation Recommended Solution
Colloidal Aluminum Salts The quenching of LiAlH₄ reactions produces aluminum salts (Al(OH)₃) which are gelatinous and can stabilize emulsions between the organic and aqueous layers.Follow a carefully controlled quenching procedure (Fieser workup). Sequentially and slowly add water, followed by a 15% NaOH solution, and then more water. This procedure helps to form granular, easily filterable aluminum salts. Adding a saturated NaCl solution (brine) during the extraction can also help break emulsions by increasing the ionic strength of the aqueous phase.

Section 3: Visualizations & Data

Synthetic Workflow Diagram

The recommended synthesis follows a standard reduction, workup, and purification sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Starting Material (2-Chloro-3-fluoro-5-methylbenzoic acid) in Anhydrous THF B Cool to 0 °C A->B C Slowly Add LiAlH₄ Solution B->C D Warm to RT & Stir C->D E Quench Reaction (Fieser Workup) D->E F Filter Aluminum Salts E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography (Silica Gel) H->I J Characterize Pure Product I->J

Caption: Recommended workflow for the synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol.

Troubleshooting Logic Diagram

A decision tree to diagnose common synthesis issues.

G Start Low Yield or Incomplete Reaction? Reagent Was the LiAlH₄ fresh and solvent anhydrous? Start->Reagent Stoich Was stoichiometry correct? (~1.5 eq. LiAlH₄) Reagent->Stoich Yes Sol_Reagent Root Cause: Inactive Reagent Reagent->Sol_Reagent No Temp Was reaction warmed to RT or refluxed? Stoich->Temp Yes Sol_Stoich Root Cause: Insufficient Reagent Stoich->Sol_Stoich No Workup Was an emulsion formed during workup? Temp->Workup Yes Sol_Temp Root Cause: Insufficient Energy Temp->Sol_Temp No Sol_Workup Root Cause: Product Loss in Emulsion Workup->Sol_Workup Yes

Caption: Decision tree for troubleshooting low yield in the reduction reaction.

Table: Comparison of Reducing Agents
Parameter Lithium Aluminum Hydride (LiAlH₄) Borane-THF Complex (BH₃•THF)
Molar Eq. 1.0 - 1.51.0 - 2.0
Solvent Anhydrous THF, Diethyl EtherAnhydrous THF
Temperature 0 °C to RT/Reflux0 °C to RT/Reflux
Pros Highly reactive, fast reaction times.More selective (does not reduce esters as readily), safer to handle than solid LiAlH₄.
Cons Extremely reactive with protic solvents (water, alcohols), can be dangerous to handle. Workup can be challenging.[5]Slower reaction times, must be handled under an inert atmosphere.
Workup Fieser Workup (H₂O, NaOH(aq), H₂O)Acidic quench (e.g., dilute HCl) to hydrolyze borate esters, followed by extraction.

Section 4: Recommended Experimental Protocol

Synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol via LiAlH₄ Reduction

Safety Precautions: This procedure involves LiAlH₄, which is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Materials:

  • 2-Chloro-3-fluoro-5-methylbenzoic acid (1.0 eq)[1]

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, suspend 2-Chloro-3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration). In a separate dry flask, prepare a solution or slurry of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the benzoic acid suspension to 0 °C using an ice-water bath.

  • Addition: Transfer the LiAlH₄ slurry to the dropping funnel via cannula and add it dropwise to the stirred benzoic acid suspension over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the starting material. If the reaction is slow, it can be gently heated to reflux for 1-2 hours.

  • Quenching (Workup): Cool the reaction mixture back down to 0 °C. Quench the reaction by slowly and sequentially adding the following (for every 'x' g of LiAlH₄ used):

    • 'x' mL of water

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water This should produce a granular white precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are not present, add some water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-Chloro-3-fluoro-5-methylbenzyl alcohol[2].

References

  • Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • ChemScene. (n.d.). 2-Chloro-5-fluoro-3-methylbenzoic acid. CAS 1427416-28-1.
  • Google Patents. (n.d.). Preparation method for 2-fluoro-3-chlorobenzaldehyde. CN104529729A.
  • NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry.
  • Organic Syntheses. (n.d.). benzyl alcohol.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylbenzyl alcohol.
  • studylib.net. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol.
  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

Sources

Solubility issues of 2-Chloro-3-fluoro-5-methylbenzyl alcohol in water vs methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydrophobic Shield" Effect[1][2]

User inquiries regarding 2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS 1807276-98-7 and related isomers) frequently cite a stark contrast in solubility: near-total insolubility in water versus high solubility in methanol.[1][2]

This behavior is not an anomaly; it is a predictable consequence of the molecule's Structure-Activity Relationship (SAR) .[1][2] While the benzyl alcohol core (


) is moderately water-soluble (~4  g/100  mL), the addition of three lipophilic substituents—Chlorine (-Cl) , Fluorine (-F) , and Methyl (-CH3) —drastically shifts the partition coefficient (LogP) upward.[1][2]
  • In Water: The hydrophobic surface area of the substituted aromatic ring overwhelms the hydrogen-bonding capacity of the single hydroxyl (-OH) group.[1][2] The water network cannot effectively accommodate the non-polar bulk, leading to precipitation.[2]

  • In Methanol: The solvent is amphiphilic.[1][2] Its methyl group interacts with the lipophilic aromatic core (Van der Waals forces), while its hydroxyl group engages in hydrogen bonding with the solute's alcohol moiety.[1][2]

Troubleshooting Dashboard: Solubility Profile

FeatureWater (

)
Methanol (

)
Implication for Experiment
Solubility Status Poor / Insoluble (< 0.5 mg/mL est.)[1][2]Excellent (> 100 mg/mL est.)Use MeOH for stock solutions; Water as an anti-solvent.[2]
Dominant Interaction Hydrophobic Effect (Repulsion)Dipole-Dipole & H-BondingWater forces molecules to aggregate (precipitate).[1][2]
Thermodynamics High energy penalty to break H-bond networkFavorable enthalpy of mixingDissolution in water is endothermic and entropically unfavorable.[1][2]
Key Risk Precipitation in biological assaysSolvent evaporation / Concentration changes"Crashing out" upon dilution into aqueous buffers.[1][2]

Deep Dive: The Mechanics of Solvation

Issue A: "Why won't it dissolve in my aqueous buffer?"

Root Cause: Lattice Energy vs. Solvation Energy.[1][2] The crystal lattice of 2-Chloro-3-fluoro-5-methylbenzyl alcohol is held together by


 stacking of the aromatic rings and weak intermolecular H-bonds.[1][2] To dissolve in water, the system must:
  • Break the solute-solute interactions (Energy Cost: High).[1][2]

  • Break water-water H-bonds to create a cavity (Energy Cost: Very High).[1][2]

  • Form solute-water interactions (Energy Gain: Low).

The single hydrophilic -OH group is insufficient to compensate for the energy cost of disrupting the water network for such a "greasy" molecule.[1][2]

Corrective Actions:

  • Cosolvent Strategy: Predissolve in DMSO or Methanol (1000x stock), then dilute into water.[1][2] Ensure final organic content is < 1% (or as tolerated) to prevent immediate reprecipitation.[1][2]

  • pH Adjustment: Ineffective.[1][2] The benzyl alcohol proton (

    
    ) is not acidic enough to deprotonate at physiological pH.[1][2] Do not use strong bases to force solubility, as this may degrade the molecule.[2]
    
Issue B: "It dissolves in Methanol, but precipitates when I add water."

Root Cause: The Anti-Solvent Effect.[1][2] This is a classic recrystallization phenomenon.[2] As you add water to a methanol solution, the overall polarity of the solvent mixture increases.[2] Once the dielectric constant exceeds the threshold where the lipophilic compound is stable, the molecules self-aggregate to minimize water contact, forming crystals or an oil.[1]

Corrective Actions:

  • Slow Addition: If this is for purification, add water dropwise to induce controlled crystallization.[1][2]

  • Surfactants: If this is for a biological assay, add a surfactant (e.g., Tween 80 or cyclodextrin) to the aqueous phase before mixing to create micelles that trap the compound.[1][2]

Visualizing the Solubility Mechanism

The following diagram illustrates the competitive interactions determining solubility.

SolubilityMechanism cluster_Water Aqueous Environment cluster_Methanol Methanol Environment Compound 2-Chloro-3-fluoro- 5-methylbenzyl alcohol Water Water Molecules (H-Bond Network) Compound->Water Hydrophobic Repulsion Methanol Methanol Molecules (Amphiphilic) Compound->Methanol Van der Waals + H-Bonding Precipitation Precipitation (Aggregation) Water->Precipitation High Surface Tension Excludes Solute Solution Stable Solution (Solvated) Methanol->Solution Favorable Interaction

Figure 1: Mechanistic pathway showing why the compound precipitates in water (hydrophobic exclusion) but dissolves in methanol (amphiphilic matching).[1][2]

Experimental Protocols

Protocol A: Solubility Limit Testing (Visual Method)

Use this to determine the exact solubility threshold for your specific batch.[1][2]

  • Preparation: Weigh 10 mg of 2-Chloro-3-fluoro-5-methylbenzyl alcohol into a clear glass vial.

  • Solvent Addition: Add the solvent (Methanol or Water) in 100 µL increments.[2]

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if solid persists.

  • Observation:

    • Soluble: Clear solution, no particulates.[1][2]

    • Insoluble: Visible suspension, pellet upon centrifugation, or floating film.[1][2]

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Use this if your compound contains polar impurities.[1][2]

  • Dissolution: Dissolve crude solid in the minimum amount of warm Methanol (

    
    ).
    
  • Filtration: Filter while warm to remove insoluble mechanical impurities.[2]

  • Precipitation: Slowly add cold Water (Anti-solvent) dropwise with stirring until persistent turbidity appears.[2]

  • Crystallization: Cool the mixture to

    
     for 2–4 hours.
    
  • Collection: Filter the precipitate. The lipophilic product crystallizes out; polar impurities remain in the water/methanol mother liquor.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is structurally similar and often safer (Class 3 solvent vs. Class 2 for MeOH).[1][2] Solubility will be comparable, though slightly lower due to the larger ethyl group.[2]

Q2: My compound turned into an oil when I added water. What happened? A: This is "oiling out."[1][2] It occurs when the compound precipitates faster than it can organize into a crystal lattice, often due to impurities lowering the melting point.[2] Fix: Re-dissolve in methanol, add water more slowly, and seed with a pure crystal if available.

Q3: How do I keep it in solution for cell culture? A: Do not dissolve directly in media.[1][2] Make a 100 mM stock in DMSO . Dilute this stock 1:1000 into the culture media (final 0.1% DMSO).[2] Watch for precipitation immediately upon dilution; if it occurs, you may need to use a carrier like HP-


-Cyclodextrin.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734835, 3-Chloro-5-fluorobenzyl alcohol (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • LibreTexts Chemistry (2019). Solubility and Hydrophobic Effects of Alcohols. Retrieved from [Link][2]

Sources

Technical Support Center: Preventing Over-Oxidation of 2-Chloro-3-fluoro-5-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective oxidation of 2-Chloro-3-fluoro-5-methylbenzyl alcohol. This guide is engineered for drug development professionals and synthetic chemists who frequently encounter the pitfall of over-oxidation to 2-chloro-3-fluoro-5-methylbenzoic acid. By understanding the mechanistic causality of this transformation, you can implement self-validating protocols to arrest the oxidation precisely at the aldehyde stage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-Chloro-3-fluoro-5-methylbenzyl alcohol frequently over-oxidize to the carboxylic acid during standard oxidation procedures? A1: The causality of over-oxidation lies in the electronic properties of the substrate coupled with the presence of trace moisture. The electron-withdrawing halogens (chloro and fluoro groups) at the 2- and 3-positions significantly increase the electrophilicity of the carbonyl carbon in the newly formed 2-chloro-3-fluoro-5-methylbenzaldehyde. This highly electrophilic center is uniquely susceptible to nucleophilic attack by water, forming an aldehyde hydrate (gem-diol). Oxidants readily recognize this hydrate as a primary alcohol equivalent, rapidly oxidizing it further to the carboxylic acid 1. Preventing water ingress is the absolute most critical factor in stopping over-oxidation.

Q2: Which oxidation chemistries provide the highest selectivity for the aldehyde without over-oxidation? A2: Hypervalent iodine reagents, specifically the Dess-Martin Periodinane (DMP), offer exceptionally mild and selective oxidation of alcohols to aldehydes 2. Because DMP reactions are conducted in anhydrous dichloromethane (DCM), the hydrate formation pathway is completely bypassed. Alternatively, TEMPO-catalyzed aerobic oxidations provide highly selective routes to benzaldehydes by kinetically favoring the aldehyde over the hydrate 3.

Q3: My DMP oxidation still yields trace amounts of the carboxylic acid. How can I troubleshoot this? A3: DMP generates acetic acid as a stoichiometric byproduct. In the presence of even trace moisture, this acidic environment catalyzes hydrate formation. To create a self-validating, acid-free system, add a mild, anhydrous base like solid sodium bicarbonate (NaHCO


) directly to the reaction mixture. This neutralizes acetic acid immediately as it forms, buffering the system and preserving the aldehyde.

Q4: Are there greener, scalable alternatives to DMP that prevent over-oxidation? A4: Yes. Catalytic TEMPO combined with a secondary oxidant (such as Cu


/O

or BAIB) is highly scalable and avoids the shock hazards associated with bulk hypervalent iodine reagents. Recent studies demonstrate that the addition of basic ligands (like triethylamine) to TEMPO systems can tune the oxidation to achieve near 100% selectivity for the benzaldehyde by modulating the electron-donor capacity and facilitating deprotonation without over-oxidizing [[3]]().

Section 2: Quantitative Comparison of Oxidation Methods

Oxidation MethodReagentsOperating ConditionsAldehyde SelectivityOver-Oxidation RiskScalability / Notes
Buffered DMP DMP, NaHCO

, DCM
0°C to RT, Anhydrous>98%Very LowIdeal for discovery; shock hazard at scale.
Swern Oxidation (COCl)

, DMSO, Et

N
-78°C, Anhydrous>95%Very LowCryogenic equipment required; foul odor.
TEMPO / BAIB TEMPO, PhI(OAc)

RT, DCM~90-95%LowHighly scalable; mild conditions.
Permanganate KMnO

, H

O
Reflux<5%Extreme (100% Acid)Avoid for aldehyde synthesis.

Section 3: Validated Experimental Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

This protocol utilizes a buffering strategy to ensure the reaction environment remains strictly neutral, preventing acid-catalyzed hydration.

  • Preparation (Self-Validation: Anhydrous Baseline): Flame-dry a round-bottom flask under inert gas (N

    
     or Ar). Add 2-Chloro-3-fluoro-5-methylbenzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M). Causality: This ensures the absolute absence of bulk water, a prerequisite for preventing hydrate formation.
    
  • Buffering (Self-Validation: Acid Neutralization): Add solid anhydrous NaHCO

    
     (2.0 eq) to the stirring solution. Causality: This creates an insoluble buffer system that will immediately neutralize the acetic acid byproduct of the DMP reaction.
    
  • Oxidation: Cool the suspension to 0°C. Add Dess-Martin Periodinane (1.1 eq) in portions.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching (Self-Validation: Oxidant Destruction): Pour the reaction mixture into an equal volume of 1:1 saturated aqueous Na

    
    S
    
    
    
    O
    
    
    and saturated aqueous NaHCO
    
    
    . Stir vigorously for 15 minutes. Causality: The thiosulfate completely reduces any unreacted hypervalent iodine to benign byproducts before the aldehyde is exposed to the aqueous phase, guaranteeing no over-oxidation occurs during workup.
  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: TEMPO/BAIB Selective Oxidation

An alternative for scale-up that avoids the stoichiometric use of expensive and potentially hazardous DMP.

  • Preparation: Dissolve the benzyl alcohol (1.0 eq) in DCM (0.2 M).

  • Catalyst Addition: Add TEMPO (0.1 eq). Causality: TEMPO serves as the highly selective catalytic radical oxidant.

  • Stoichiometric Oxidation: Add Bis(acetoxy)iodobenzene (BAIB) (1.1 eq) to regenerate the active oxoammonium species.

  • Monitoring: Stir at room temperature and monitor via TLC.

  • Quenching (Self-Validation: Radical Termination): Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to reduce residual BAIB and terminate the TEMPO catalytic cycle, ensuring the aldehyde remains intact during extraction.

Section 4: Workflow Diagrams

Mechanism A 2-Chloro-3-fluoro-5-methylbenzyl alcohol B Aldehyde Intermediate A->B Oxidation C Hydrate Formation (If H2O is present) B->C + H2O (Trace) E Stable Aldehyde (Anhydrous/Buffered) B->E Strict Anhydrous Conditions D Carboxylic Acid (Over-oxidation) C->D Further Oxidation

Logic tree showing the pathway of over-oxidation via hydrate formation and its prevention.

Protocol S1 Dissolve Substrate in Dry DCM S2 Add NaHCO3 (Acid Buffer) S1->S2 S3 Add DMP Reagent (0°C to RT) S2->S3 S4 Quench with Na2S2O3/NaHCO3 S3->S4

Step-by-step workflow for the self-validating, buffered Dess-Martin Periodinane (DMP) oxidation.

Section 5: References

  • Title: Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes Source: nih.gov URL:

  • Title: Bases tuning selective aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by Cu2+/TEMPO - SSRN Source: ssrn.com URL:

  • Title: Dess-Martin Oxidation - Organic Chemistry Portal Source: organic-chemistry.org URL:

Sources

Stability of 2-Chloro-3-fluoro-5-methylbenzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-3-fluoro-5-methylbenzyl Alcohol

  • Subject: Stability & Handling Under Acidic Conditions

  • Document ID: TS-2CF5M-001

Executive Summary

2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS: 1807237-14-4) exhibits a distinct stability profile compared to standard benzyl alcohols. While the electron-withdrawing nature of the halogen substituents (2-Cl, 3-F) retards the formation of the benzylic carbocation—making it more resistant to acid-catalyzed degradation than electron-rich analogues—it is not immune to acidic conditions.

Prolonged exposure to Brønsted acids or Lewis acids can trigger dimerization (etherification) or nucleophilic substitution (e.g., chlorination with HCl). This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to maintain compound integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My clear solution became cloudy or precipitated a white solid after sitting in an acidic solvent (e.g., CDCl₃, acidic ethyl acetate). What happened?

Diagnosis: Acid-Catalyzed Etherification (Dimerization). The Issue: Even trace acidity (common in aged CDCl₃ or unneutralized organic extracts) can protonate the benzylic hydroxyl group. This leads to the loss of water and the formation of a benzylic carbocation (or an SN2-like transition state), which reacts with another molecule of the alcohol to form the dibenzyl ether dimer. Immediate Action:

  • Neutralize: Add solid NaHCO₃ or triethylamine to the sample immediately.

  • Filter: Remove the solid/precipitate (likely the dimer or salt).

  • Analyze: Check TLC or LC-MS. The dimer is significantly more lipophilic (higher R_f) than the starting alcohol.

Q2: I used 1M HCl for a workup, and now my NMR shows a shift in the benzylic protons. Did I decompose the molecule?

Diagnosis: Conversion to Benzyl Chloride. The Issue: In the presence of strong nucleophilic acids like Hydrochloric Acid (HCl), the protonated alcohol undergoes nucleophilic substitution (


 or 

), replacing the -OH with -Cl. Observation:
  • Starting Material: Benzylic -CH₂- signal typically appears around ~4.6–4.8 ppm .

  • Contaminant: Benzylic -CH₂-Cl signal typically shifts upfield/downfield depending on solvent, often appearing as a distinct singlet near ~4.6 ppm (overlapping but distinct) or shifted slightly. Prevention: Use saturated NH₄Cl or citric acid for mild acidic workups. Avoid strong mineral acids (HCl, HBr) unless the conversion to the halide is intended.

Q3: Is this molecule stable in Trifluoroacetic Acid (TFA) for deprotection steps?

Diagnosis: Conditional Stability. The Insight: The 2-Chloro and 3-Fluoro groups are electron-withdrawing, which destabilizes the benzylic carbocation intermediate required for


 degradation. This makes the molecule more stable in TFA than electron-rich alcohols (e.g., 4-methoxybenzyl alcohol).
Guideline:  It is generally stable in TFA for short durations (<1 hour) at 0°C. However, prolonged exposure or heating will promote trifluoroacetate ester formation or polymerization. Always scavenge cations  (e.g., using triethylsilane) if generating reactive species nearby.

Part 2: Mechanistic Insight

The stability of 2-Chloro-3-fluoro-5-methylbenzyl alcohol is governed by the competition between the Electron-Withdrawing Groups (EWGs) and the Acidic Environment .

  • Destabilization of the Carbocation: The 2-Cl and 3-F substituents exert a strong inductive effect (-I), pulling electron density away from the benzene ring. This destabilizes the formation of the positively charged benzylic carbocation intermediate.

  • The "5-Methyl" Counter-Effect: The 5-methyl group is weakly electron-donating (+I). While it offers slight stabilization, it is overwhelmed by the deactivating power of the halogens.

  • Net Result: The molecule resists acid degradation better than toluene-derivatives but will eventually succumb to thermodynamic sinks (Dimerization) if the acid concentration is high.

Visualizing the Degradation Pathway

G cluster_legend Legend Start 2-Chloro-3-fluoro-5- methylbenzyl alcohol Protonated Protonated Species (R-OH2+) Start->Protonated + H+ (Acid) Protonated->Start - H+ Cation Benzylic Carbocation (Destabilized by Cl/F) Protonated->Cation - H2O (Slow Step) Dimer Dibenzyl Ether (Major Impurity) Cation->Dimer + R-OH (Self-Reaction) Chloride Benzyl Chloride (If HCl present) Cation->Chloride + Cl- (Nucleophilic Attack) L1 Stable State L2 Reactive Intermediate L3 Degradation Product

Caption: Acid-catalyzed degradation pathways showing the competition between reversible protonation and irreversible ether/halide formation.

Part 3: Validated Protocols

Protocol A: Stability Testing in Reaction Solvent

Before running a large-scale reaction in acidic media, perform this 15-minute test.

  • Preparation: Dissolve 5 mg of the alcohol in 0.5 mL of the intended solvent (e.g., DCM with 1% TFA).

  • Incubation: Hold at room temperature for 30 minutes.

  • TLC Analysis:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and KMnO₄ stain.

    • Pass Criteria: Single spot (

      
      ).
      
    • Fail Criteria: Appearance of a less polar spot near the solvent front (Dimer) or baseline streaking.

Protocol B: Remediation of Acidified Material

If your batch has been exposed to acid and shows signs of degradation:

StepActionTechnical Rationale
1 Dilute Dissolve crude material in EtOAc (10 mL/g).
2 Wash Wash with Sat. NaHCO₃ (2x) then Brine (1x).
3 Dry Dry over anhydrous Na₂SO₄ (Sodium Sulfate).
4 Evaporate Concentrate at <40°C under reduced pressure.
5 Purify Flash Chromatography (Silica usually safe).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in CDCl₃ for long periods? A: No. Chloroform degrades over time to form Phosgene and HCl. This trace HCl is sufficient to catalyze the formation of the dibenzyl ether dimer.

  • Recommendation: Store NMR samples in DMSO-d6 or neutralize CDCl₃ by filtering through basic alumina before use.

Q: Does the 5-methyl group make it unstable to oxidation? A: The benzylic alcohol position is the primary oxidation site (to aldehyde/acid). The 5-methyl group is relatively stable but can be oxidized to a carboxylic acid under forcing conditions (e.g., KMnO₄). Standard mild oxidants (Dess-Martin, Swern) will selectively oxidize the alcohol.

Q: Is the compound light sensitive? A: Benzyl alcohols with halogen substituents can undergo homolytic cleavage (C-Cl bond) under intense UV irradiation, generating radicals. Store in amber vials, although it is generally stable under ambient lab light.

References

  • National Institutes of Health (PMC). (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride. Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protection and Deprotection Mechanisms. Retrieved March 6, 2026, from [Link]

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS: 1807276-98-7) . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of this highly substituted halobenzyl alcohol.

The synthesis of this compound typically involves the reduction of its corresponding benzoic acid or benzaldehyde precursor. Because of the multiple functional groups on the benzene ring, the crude product is often contaminated with unreacted precursors, inorganic salts from reducing agents, and dehalogenated byproducts. This guide provides the mechanistic causality behind these impurities and self-validating protocols to eliminate them.

Impurity Resolution Matrix (Quantitative Data)

Before troubleshooting, it is critical to profile the crude mixture. The table below summarizes the quantitative parameters of common impurities and the targeted efficiency of our purification strategies.

ImpurityTypical Crude %Chemical PropertyDetection LimitRemoval Strategy & Efficiency
2-Chloro-3-fluoro-5-methylbenzoic acid 5 - 15%Acidic (pKa ~ 3.5)< 0.1% (HPLC UV 254nm)> 99% via Sat. NaHCO₃ wash
2-Chloro-3-fluoro-5-methylbenzaldehyde 2 - 10%Electrophilic carbonyl< 0.05% (GC-MS)> 98% via Sat. NaHSO₃ wash
Borate / Aluminate Salts 10 - 20% (w/w)Insoluble polymersVisual (Emulsion)100% via Acid/Chelation quench
Dehalogenated Byproducts 1 - 5%Neutral, volatile< 0.1% (GC-MS)Requires Column Chromatography
Troubleshooting Guides & FAQs

Q1: During the aqueous quench of my reduction reaction, I get a thick, unfilterable emulsion. How do I break it to extract my product? Causality: Metal hydrides (like NaBH₄ or LiAlH₄) form insoluble polymeric boron or aluminum alkoxide networks during a neutral aqueous workup, which trap the target alcohol in an emulsion. Solution: You must chemically break the metal-oxygen bonds. If you used NaBH₄, quenching with an inexpensive inorganic acid (e.g., 1M HCl) breaks down the borate complexes into highly water-soluble boric acid, a method proven to facilitate the mass production of halogen-substituted benzyl alcohols [1]. If you used LiAlH₄, quench with saturated aqueous Rochelle's salt (potassium sodium tartrate), which strongly chelates the Al³⁺ ions into soluble complexes.

Q2: My crude product contains significant amounts of unreacted 2-chloro-3-fluoro-5-methylbenzoic acid. How do I remove it without resorting to column chromatography? Causality: The benzoic acid impurity contains a carboxylic acid functional group, whereas the target benzyl alcohol is neutral. Solution: Utilize a differential solubility approach. Washing the organic layer with a mild base (saturated NaHCO₃) deprotonates the carboxylic acid into its water-soluble sodium salt. The acid partitions entirely into the aqueous phase, while the neutral alcohol remains in the organic phase.

Q3: I reduced the corresponding benzaldehyde, but GC-MS shows 5-10% residual aldehyde. Base washing doesn't work. What is the best approach? Causality: Aldehydes are neutral and will not deprotonate or partition into basic aqueous washes. Solution: Use a saturated sodium bisulfite (NaHSO₃) wash. The bisulfite anion acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form a highly water-soluble bisulfite adduct. The benzyl alcohol lacks an electrophilic carbonyl and remains unaffected in the organic layer.

Q4: I am seeing dehalogenated impurities (loss of the -Cl or -F group). How do I prevent this? Causality: Hydrodehalogenation occurs under overly aggressive reduction conditions. Transition-metal catalyzed hydrogenations (e.g., H₂ with Pd/C) readily cleave labile C-Cl bonds. Solution: Avoid catalytic hydrogenation for this specific substrate. Stick to chemoselective hydride donors (e.g., NaBH₄ with a Lewis acid activator) and strictly monitor reaction temperatures.

Self-Validating Experimental Protocol: Chemoselective Extraction

This protocol is engineered as a self-validating system . Each step includes a diagnostic check to ensure the chemical transformation or phase separation was successful before proceeding.

Step 1: Quench and Phase Separation

  • Action: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate). Slowly add 1M HCl (for NaBH₄) or saturated Rochelle's salt (for LiAlH₄) under vigorous stirring until gas evolution ceases.

  • Validation Check: Inspect the biphasic mixture. The aqueous layer must be completely transparent. If it is cloudy or an emulsion persists, the metal salts are not fully dissolved; continue stirring or add more quenching agent.

Step 2: Carboxylic Acid Removal (Base Wash)

  • Action: Separate the organic phase and wash it with an equal volume of saturated aqueous NaHCO₃. Vent the separatory funnel frequently to release CO₂ gas.

  • Validation Check: Test the pH of the separated aqueous wash using pH paper. It must remain basic (pH > 8). If it is acidic, the buffer capacity was exhausted by excessive benzoic acid; repeat the NaHCO₃ wash until the aqueous layer remains basic.

Step 3: Aldehyde Removal (Bisulfite Wash)

  • Action: Wash the organic phase with an equal volume of freshly prepared saturated aqueous NaHSO₃. Shake vigorously for 5 minutes to allow the adduct to form.

  • Validation Check: Perform a 2,4-DNP spot test. Dissolve a single drop of the organic layer in aldehyde-free ethanol and add 1 mL of 2,4-dinitrophenylhydrazine (2,4-DNP) test solution. If an orange precipitate forms, unreacted aldehyde is still present [2]. Repeat the bisulfite wash until the test is negative (solution remains clear/yellow).

Step 4: Drying and Isolation

  • Action: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Obtain a crude GC-MS or ¹H-NMR to confirm >98% purity before utilizing the 2-chloro-3-fluoro-5-methylbenzyl alcohol in downstream coupling reactions.

Process Visualization

PurificationWorkflow Crude Crude 2-Chloro-3-fluoro-5-methylbenzyl alcohol (Product + Precursors + Salts) Quench Acidic/Chelating Quench (Breaks Metal-Alkoxide Bonds) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep BaseWash Sat. NaHCO3 Wash (Removes Carboxylic Acids) PhaseSep->BaseWash Organic Phase BisulfiteWash Sat. NaHSO3 Wash (Removes Aldehydes) BaseWash->BisulfiteWash Organic Phase Drying Dry over Na2SO4 & Filter BisulfiteWash->Drying Organic Phase Pure Purified Product (>98% Purity) Drying->Pure

Fig 1: Chemoselective liquid-liquid extraction workflow for halobenzyl alcohol purification.

References
  • WIPO Patentscope.METHOD FOR PREPARING HALOGEN-SUBSTITUTED BENZYL ALCOHOL (WO/2018/070851).
  • Sigma-Aldrich.2-Chloro-3-fluoro-5-methylbenzyl alcohol | 1807276-98-7.
  • National Institute of Health Sciences (NIHS).Benzyl Alcohol Purity Standards & 2,4-DNP Testing.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sterically hindered benzyl alcohols—particularly those with ortho-substituents (e.g., 2,6-disubstitution),


-branching, or extended conjugation—present significant synthetic bottlenecks 1. The physical bulk restricts rotational freedom and shields the hydroxyl oxygen, drastically reducing its nucleophilicity and preventing the approach of bulky reagents.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic symptoms. Below, we explore the mechanistic causality behind these failures and provide field-proven, self-validating protocols to overcome them.

Module 1: Oxidation Challenges

Q: Why is TEMPO failing to oxidize my ortho-substituted benzyl alcohol, returning only unreacted starting material?

A: The failure is purely mechanistic and steric. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) relies on the formation of an intermediate complex between the alcohol and the oxoammonium ion. However, the TEMPO core is flanked by four methyl groups. These methyls create a severe steric clash with bulky substrates, physically blocking the alcohol from reaching the catalytic center .

Solution: Switch to AZADO (2-azaadamantane N-oxyl) or Dess-Martin Periodinane (DMP) . AZADO lacks the blocking


-methyl groups, exposing the reactive nitroxyl radical and resulting in a significantly higher turnover rate for hindered substrates . Alternatively, DMP operates via a hypervalent iodine(V) mechanism that is highly tolerant of steric bulk and proceeds rapidly at room temperature 2.
Quantitative Data: Oxidant Performance on Hindered Substrates
Oxidant SystemSteric ToleranceTypical Yield (Hindered)Reaction TimeActive Species / Mechanism
TEMPO / NaOCl Low< 10%> 24 hOxoammonium ion (Sterically blocked by 4x methyls)
Swern Moderate70 - 85%2 - 4 hAlkoxysulfonium ylide (Requires -78°C)
DMP High85 - 95%1 - 4 hHypervalent Iodine(V) ligand exchange
AZADO / NaOCl Very High> 95%0.5 - 2 hUnhindered azaadamantane oxoammonium ion
Protocol 1: AZADO-Catalyzed Oxidation

Self-Validation Check: The reaction mixture should exhibit a distinct color change as the active oxoammonium species cycles.

  • Setup: In a round-bottom flask, dissolve the hindered benzyl alcohol (1.0 equiv) in dichloromethane (DCM).

  • Catalyst Addition: Add AZADO (1-5 mol%) and KBr (10 mol%) to the solution. Stir at 0°C.

  • Oxidant Addition: Dropwise add a buffered aqueous solution of NaOCl (1.1 equiv, buffered to pH 8.6-9.5 with

    
    ).
    
  • Monitoring: Stir vigorously. The biphasic mixture allows the unhindered AZADO to rapidly oxidize the alcohol. Monitor via TLC; hindered alcohols typically reach full conversion within 1-2 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.

Module 2: Esterification Obstacles

Q: Standard Fischer esterification and DCC coupling yield unreacted starting material. How can I force this reaction?

A: In standard carbodiimide couplings, the alcohol must attack the bulky O-acylisourea intermediate. Hindered benzyl alcohols cannot physically access this electrophilic center.

Solution: Employ the Steglich Esterification (DCC with catalytic DMAP) or the Yamaguchi Esterification 3, 4. DMAP acts as a hyper-nucleophilic catalyst. It is small enough to rapidly attack the O-acylisourea (or mixed anhydride), forming a highly electrophilic acylpyridinium intermediate that is much more susceptible to attack by your hindered alcohol 3.

Steglich A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation C Acylpyridinium Ion B->C + DMAP (Fast) E Ester Product + DCU C->E Acyl Transfer D Hindered Benzyl Alcohol D->E Nucleophilic Attack

Figure 1: DMAP-catalyzed Steglich esterification pathway for hindered alcohols.

Protocol 2: Yamaguchi Esterification

Self-Validation Check: The formation of the mixed anhydride is visually confirmed by the precipitation of triethylamine hydrochloride salts.

  • Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF or Toluene. Dropwise add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 equiv). Stir for 1 hour at room temperature.

  • Filtration (Optional but Recommended): Filter off the precipitated triethylamine hydrochloride to prevent side reactions.

  • Acyl Transfer: To the filtrate, add the sterically hindered benzyl alcohol (1.0 equiv) followed by DMAP (1.5 - 2.0 equiv).

  • Completion: Stir at room temperature (or heat to 60°C for extremely hindered substrates) until TLC indicates complete consumption of the alcohol 4.

Module 3: Halogenation & Substitution Failures

Q: Attempting to convert my hindered benzyl alcohol to a chloride/bromide using


 or 

results in elimination or no reaction. What is the alternative?

A: Reagents like


 require the formation of a chlorosulfite intermediate followed by an 

displacement. Steric bulk at the benzylic position severely raises the activation energy for the backside

attack, often redirecting the pathway toward

elimination if

-hydrogens are present.

Solution: Utilize the Appel Reaction (


). The phosphonium intermediate is highly electrophilic and provides a massive thermodynamic driving force (the formation of the strong 

bond) that can overcome steric activation barriers 5.

AppelTree Start Appel Reaction Yield Low? CheckReagents Are CBr4 & PPh3 dry? Start->CheckReagents Replace Use fresh reagents (Dry DCM) CheckReagents->Replace No CheckSterics Is the alcohol highly hindered? CheckReagents->CheckSterics Yes Heat Elevate Temp to Reflux CheckSterics->Heat Yes Elimination Elimination Products Seen? CheckSterics->Elimination No Heat->Elimination Still low yield ChangeMethod Convert to Triflate (Tf2O/Py) Elimination->ChangeMethod Yes

Figure 2: Troubleshooting decision tree for low-yielding Appel reactions.

Protocol 3: Appel Reaction for Hindered Substrates

Self-Validation Check: Triphenylphosphine oxide (


) will precipitate as a white solid when non-polar solvents are added during workup, confirming the reaction cycled successfully.
  • Setup: Dissolve the hindered alcohol (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM under an inert argon atmosphere.
    
  • Activation: Cool the mixture to 0°C. Slowly add

    
     (1.25 equiv) in small portions to control the exotherm 5.
    
  • Reaction: Allow the mixture to warm to room temperature. For highly hindered substrates, refluxing at 40°C for 4-6 hours may be required.

  • Workup: Concentrate the reaction mixture to a small volume, then add cold diethyl ether or pentane to crash out the

    
     byproduct. Filter through a pad of Celite and concentrate the filtrate to isolate the alkyl halide.
    

References

  • [1] Title: A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols - PMC. Source: nih.gov. URL: 1

  • [5] Title: Phosphonium-Mediated Reactions: Technical Support Center. Source: benchchem.com. URL: 5

  • Title: Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Source: fujifilm-wako.com.cn. URL:

  • [3] Title: 4-Dimethylaminopyridine (DMAP)|High-Purity Reagent. Source: benchchem.com. URL:3

  • [2] Title: Dess-Martin Oxidation. Source: chem-station.com. URL: 2

  • [4] Title: Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. Source: acs.org. URL: 4

Sources

4. Validation & Comparative

Structural Elucidation of Fluorinated Building Blocks: Optimizing 1H NMR Strategies for 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of drug development, fluorinated benzyl alcohols are critical pharmacophores. However, their analysis is frequently complicated by regioisomerism and heteronuclear coupling (


). This guide moves beyond basic assignment, offering a comparative analysis of solvent systems (CDCl₃ vs. DMSO-d₆) and a rigorous logic framework for distinguishing 2-Chloro-3-fluoro-5-methylbenzyl alcohol  from its structural isomers.
Part 1: Strategic Comparison of Analytical "Alternatives"

For this specific compound, the "alternative" is not a different machine, but the solvent system chosen. The choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) fundamentally alters the spectral landscape.

Comparative Performance Data: CDCl₃ vs. DMSO-d₆
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ Application Scientist Verdict
Hydroxyl (-OH) Signal Variable/Broad. Appears as a singlet (1.8–2.5 ppm). Often exchanges with trace water, making integration unreliable.Distinct Triplet. Appears at ~5.3 ppm. Couples with benzylic -CH₂- (

Hz).
DMSO-d₆ is superior for confirming the alcohol functionality and purity.
Spectral Resolution High. Low viscosity leads to sharper linewidths. Ideal for resolving small aromatic couplings (

Hz).
Moderate. Higher viscosity causes slight line broadening, potentially obscuring fine hyperfine splitting.CDCl₃ is superior for detailed coupling analysis (J-value calculation).
Solvent Residuals Singlet at 7.26 ppm. Can overlap with aromatic region.Quintet at 2.50 ppm. Water peak at 3.33 ppm can obscure mid-field signals.CDCl₃ is generally cleaner for aromatic analysis in this specific 7.0–7.5 ppm range.

Recommendation:

  • Routine QC: Use DMSO-d₆ to verify the integral of the -OH proton and ensure no oxidation to aldehyde has occurred.

  • Structural Characterization: Use CDCl₃ to resolve the specific H-F coupling patterns required to prove the regioisomer structure.

Part 2: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes artifacts (e.g., concentration dependence of chemical shifts).

1. Sample Preparation:

  • Mass: Weigh 5.0 – 8.0 mg of the analyte.

  • Solvent: Add 0.6 mL of high-quality CDCl₃ (99.8% D, containing 0.03% TMS).

    • Critical Step: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

  • Tube: Use a precision 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to ensure field homogeneity.

2. Acquisition Parameters (400 MHz+):

  • Pulse Angle: 30° (to prevent saturation).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Why? Aromatic protons adjacent to halogens often have long T1 relaxation times. A short D1 leads to under-integration of aromatic signals.

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Spectral Width: -2 to 14 ppm.

Part 3: Detailed Spectral Analysis & Logic
Predicted Chemical Shifts & Assignments (in CDCl₃)
AssignmentTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
H-4 Aromatic6.95 – 7.10dd (Doublet of Doublets)

,

H-6 Aromatic7.15 – 7.25d (Doublet) or br s

,

Benzylic CH₂ Aliphatic4.70 – 4.80s (or d)Singlet (in CDCl₃); Doublet (

) possible.
Methyl (-CH₃) Aliphatic2.30 – 2.35s Singlet (May show slight broadening from F coupling).
-OH Labile2.0 – 2.5br s Exchange dependent.
The "Logic Check": Proving the Regioisomer

The primary challenge is distinguishing 2-Chloro-3-fluoro-5-methylbenzyl alcohol (Target) from its isomer 2-Chloro-5-fluoro-3-methylbenzyl alcohol .

The Diagnostic Key: H-F Coupling [1]

  • Target (3-Fluoro):

    • H-4 is ortho to Fluorine. Expect a large coupling (

      
       Hz).
      
    • H-6 is para to Fluorine. Expect a negligible coupling (

      
       Hz).[2]
      
    • Result: One wide doublet (dd), one narrow signal (d or s).

  • Isomer (5-Fluoro):

    • Both H-4 and H-6 are ortho to Fluorine.

    • Result:Both aromatic protons would show large splittings (

      
       Hz).
      

Expert Insight: If your spectrum shows two aromatic signals with large (>8 Hz) splitting, you have the wrong isomer.

Part 4: Visualization of Structural Logic
Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the solvent selection and validation process.

NMR_Workflow Start Start: Solid Sample Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (High Res, Broad OH) Solvent->CDCl3 Structure Focus DMSO DMSO-d6 (Viscous, Distinct OH) Solvent->DMSO Purity Focus Acquire Acquire 1H Spectrum (D1 = 5 sec) CDCl3->Acquire DMSO->Acquire CheckOH Check OH Signal Acquire->CheckOH If DMSO CheckAromatic Check Aromatic Coupling (J-Analysis) Acquire->CheckAromatic If CDCl3 Result_Purity Confirm Purity/Alcohol CheckOH->Result_Purity Triplet observed Result_Structure Confirm Regioisomer (Target vs. Isomer) CheckAromatic->Result_Structure Analyze H4/H6 Splitting

Caption: Decision matrix for optimizing solvent choice based on analytical goals (Purity vs. Structure).

Diagram 2: Coupling Tree Analysis (H-4 Proton)

This diagram visualizes the expected splitting pattern for the critical H-4 proton, which confirms the position of the Fluorine atom.

Coupling_Tree Root H-4 Signal (Uncoupled) L1_Left Root->L1_Left L1_Right Root->L1_Right L2_LL Line 1 L1_Left->L2_LL L2_LR Line 2 L1_Left->L2_LR L2_RL Line 3 L1_Right->L2_RL L2_RR Line 4 L1_Right->L2_RR Label_JHF 3J_HF (Ortho) ~9.5 Hz (Large Splitting) Label_JHH 4J_HH (Meta) ~2.0 Hz (Fine Splitting)

Caption: Theoretical splitting tree for Proton H-4. The large doublet (Ortho-F) is further split into doublets by the meta-proton (H-6).

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Reich, H. J. (2024). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for general aromatic coupling ranges: 6-10 Hz, 5-8 Hz).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

GC-MS Fragmentation Profiling: Differentiating 2-Chloro-3-fluoro-5-methylbenzyl alcohol from its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and synthetic chemistry, the precise identification of poly-substituted aromatic building blocks is critical. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for high-throughput screening, it frequently fails to differentiate positional isomers due to identical exact masses and indistinguishable collision-induced dissociation (CID) spectra.

This guide establishes a robust Gas Chromatography-Mass Spectrometry (GC-MS) framework to definitively identify 2-Chloro-3-fluoro-5-methylbenzyl alcohol by comparing its 70 eV Electron Ionization (EI) fragmentation pattern against its structural isomer, 4-Chloro-3-fluoro-5-methylbenzyl alcohol . By analyzing gas-phase radical chemistry, researchers can establish a self-validating analytical system for isomer verification.

The Analytical Challenge: Isomeric Differentiation

Both 2-Chloro-3-fluoro-5-methylbenzyl alcohol and its 4-chloro isomer share the molecular formula C₈H₈ClFO and a monoisotopic mass of 174.02 Da. Under soft ionization techniques, both yield identical [M-H₂O+H]⁺ ions. However, high-energy EI (70 eV) induces radical-site initiated cleavages. By leveraging the spatial arrangement of the substituents, GC-MS provides a distinct, immutable structural fingerprint [1].

Mechanistic Insights: The "Ortho Effect" in EI-MS

The fundamental divergence in the fragmentation of these isomers stems from the "ortho effect"—a proximity-driven gas-phase reaction unique to ortho-substituted benzenes [2].

  • Standard Benzyl Alcohol Cleavages: Both isomers exhibit a molecular ion [M]⁺• at m/z 174 (³⁵Cl) and 176 (³⁷Cl) in a characteristic 3:1 isotopic ratio. Both readily lose a hydroxyl radical (•OH) to form a stabilized substituted benzyl cation at m/z 157/159, and a hydroxymethyl radical (•CH₂OH) to yield a phenyl cation at m/z 143/145.

  • The Ortho-Chloro Advantage (Target Molecule): In 2-Chloro-3-fluoro-5-methylbenzyl alcohol, the chlorine atom is sterically forced into proximity with the hydroxymethyl group. This facilitates two unique diagnostic pathways:

    • Direct Halogen Expulsion: Steric crowding and neighboring group participation drive the facile loss of a chlorine radical (•Cl), generating a highly abundant [M - Cl]⁺ ion at m/z 139. Crucially, because the chlorine is lost, this m/z 139 peak lacks the 3:1 M+2 isotopic signature, providing immediate confirmation of halogen neutral loss.

    • Cyclization via HCl Loss: The [M - OH]⁺ cation (m/z 157) can undergo a secondary rearrangement, abstracting a proton from the adjacent ring or methyl group to eliminate a neutral HCl molecule (36 Da), yielding a cyclized or substituted tropylium derivative at m/z 121.

  • Comparator Behavior: In the 4-chloro isomer, the distance between the -Cl and -CH₂OH groups precludes these interactions. Consequently, the m/z 139 and m/z 121 peaks are either absent or present only at trace baseline levels [3].

Comparative GC-MS Performance Data

The following table summarizes the diagnostic EI-MS fragments, demonstrating how the ortho effect serves as a binary classifier for these isomers.

Fragment Ionm/z (³⁵Cl / ³⁷Cl)2-Chloro-3-fluoro-5-methylbenzyl alcohol (Target)4-Chloro-3-fluoro-5-methylbenzyl alcohol (Comparator)Mechanistic Origin
[M]⁺• 174 / 176Moderate (~30%)Moderate (~35%)Intact molecular ion
[M - OH]⁺ 157 / 159Base Peak (100%)Base Peak (100%)α-cleavage of hydroxyl radical
[M - CH₂OH]⁺ 143 / 145Low (~15%)Low (~20%)Cleavage of benzylic bond
[M - Cl]⁺ 139 (No ³⁷Cl peak)High (~60%) Trace (<5%)Ortho-effect driven •Cl loss
[M - OH - HCl]⁺ 121 (No ³⁷Cl peak)Moderate (~40%) Trace (<2%)Ortho-effect driven HCl elimination

Mandatory Visualization

G M Molecular Ion [M]⁺• m/z 174 (³⁵Cl) / 176 (³⁷Cl) 2-Chloro-3-fluoro-5-methylbenzyl alcohol M_OH [M - OH]⁺ m/z 157 / 159 Substituted Benzyl Cation M->M_OH - •OH (-17 Da) M_CH2OH [M - CH₂OH]⁺ m/z 143 / 145 Substituted Phenyl Cation M->M_CH2OH - •CH₂OH (-31 Da) M_Cl [M - Cl]⁺ m/z 139 Ortho-Effect Driven M->M_Cl - •Cl (-35 Da) Ortho Effect M_OH_HCl [M - OH - HCl]⁺ m/z 121 Cyclized/Tropylium Deriv. M_OH->M_OH_HCl - HCl (-36 Da) Ortho Effect

Figure 1: GC-MS EI (70 eV) fragmentation pathway of 2-Chloro-3-fluoro-5-methylbenzyl alcohol.

Standardized Experimental Protocol: High-Resolution GC-MS Isomer Profiling

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be strictly adhered to when profiling halobenzyl alcohol isomers.

Phase 1: Sample Preparation

  • Stock Solution: Accurately weigh 1.0 mg of the benzyl alcohol analyte. Dissolve in 1.0 mL of GC-grade Dichloromethane (DCM) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution 1:100 in DCM to achieve a final injection concentration of 10 µg/mL.

    • Causality Note: High concentrations lead to detector saturation and promote bimolecular ion-molecule reactions in the EI source, which can artificially inflate [M+1] peaks and obscure true unimolecular fragmentation.

Phase 2: Instrumental Acquisition (Agilent 7890B/5977B or equivalent)

  • Chromatographic Separation:

    • Column: Non-polar HP-5ms (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

    • Injection: Inject 1.0 µL using a split ratio of 10:1. Inlet temperature set to 250 °C.

    • Oven Gradient: Initial hold at 60 °C for 1.0 min. Ramp at 15 °C/min to 280 °C. Hold at 280 °C for 3.0 min.

  • Mass Spectrometry (EI):

    • Ionization Energy: Strictly 70 eV to maintain consistency with standard library fragmentation mechanics.

    • Temperatures: Transfer line at 280 °C; EI Source at 230 °C; Quadrupole at 150 °C.

    • Scan Parameters: Full scan mode from m/z 50 to 300. Solvent delay set to 3.0 minutes to protect the filament from the DCM solvent front.

Phase 3: Data Processing & Self-Validation

  • Extraction: Extract Ion Chromatograms (EIC) for m/z 174, 157, 139, and 121.

  • Isotopic Validation Check: Verify the ~3:1 isotopic ratio for m/z 174/176 and 157/159 to confirm the presence of a single chlorine atom. Ensure m/z 139 lacks this M+2 peak, confirming the loss of the halogen.

  • Diagnostic Ratio: Calculate the abundance ratio of m/z 139 (Ortho-specific) to m/z 157 (General benzyl). A ratio > 0.4 definitively assigns the 2-chloro positional isomer, validating the structural identity against the 4-chloro alternative.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo Benzyl Alcohol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex molecule synthesis rely heavily on functionalized building blocks, halogenated benzyl alcohols serve as critical starting materials. While 2-chlorobenzyl alcohol and 2-bromobenzyl alcohol share identical benzylic reactivity, their aryl-halogen bonds dictate entirely divergent fates in organometallic chemistry.

This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in thermodynamic principles, to help researchers select the optimal derivative for late-stage functionalization, cross-coupling, and metabolic blocking.

Thermodynamic Grounding: The C-X Bond

The fundamental divergence in reactivity between these two derivatives stems from their respective Carbon-Halogen Bond Dissociation Energies (BDEs).

The1[1], making it highly robust. In contrast, the C-Br bond is significantly weaker, with a BDE of ~81–83 kcal/mol. This ~15 kcal/mol energy gap is the primary causal factor driving their behavior in transition-metal catalysis.

In palladium-catalyzed cross-coupling reactions, the . The lower energy required to distort the C-Br bond to the transition-state geometry allows 2-bromobenzyl alcohol to react rapidly under mild conditions, whereas 2-chlorobenzyl alcohol remains 2[2] without highly specialized, electron-rich ligands.

Divergent Reactivity Pathways

Reactivity Start 2-Halo-Benzyl Alcohol (X = Cl, Br) Oxidation Benzylic Oxidation (Shared) Start->Oxidation Oxidant Coupling Pd-Catalyzed Coupling Start->Coupling Pd(0) Catalyst Exchange Li-Halogen Exchange Start->Exchange n-BuLi Aldehyde 2-Halo-Benzaldehyde Oxidation->Aldehyde Br_Coupling Fast Addition (X = Br) Coupling->Br_Coupling Cl_Coupling Slow/Inert (X = Cl) Coupling->Cl_Coupling Br_Exchange Rapid @ -78°C (X = Br) Exchange->Br_Exchange Cl_Exchange Requires t-BuLi (X = Cl) Exchange->Cl_Exchange

Divergent reactivity pathways of 2-chloro and 2-bromo benzyl alcohols.

Quantitative Reactivity Comparison

The following table summarizes the performance of both derivatives across standard synthetic transformations.

Reaction Parameter2-Chlorobenzyl Alcohol2-Bromobenzyl Alcohol
C-X Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
Suzuki-Miyaura Coupling Inert under standard conditionsRapid conversion (>95% yield)
Lithium-Halogen Exchange Unreactive to n-BuLi at -78 °CRapid exchange with 2.1 eq n-BuLi
Benzylic Oxidation High yield (e.g., TEMPO/O₂)High yield (e.g., TEMPO/O₂)
Benzylic Substitution (Sₙ2) Readily forms benzyl halides/ethersReadily forms benzyl halides/ethers

Note: Both derivatives undergo 3[3] with identical efficiency, proving that the halogen identity does not sterically or electronically hinder the benzylic carbon.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these thermodynamic differences, below are two self-validating protocols highlighting the chemoselectivity of the bromine derivative.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid to 2-bromobenzyl alcohol. Causality: Standard Pd(0) catalysts (like Pd(dppf)Cl₂) lack the electron density required to insert into the strong C-Cl bond at moderate temperatures. By utilizing 2-bromobenzyl alcohol, oxidative addition occurs smoothly at 80 °C. If a di-halogenated analog (e.g., 2-bromo-6-chlorobenzyl alcohol) were used, the chlorine would remain entirely untouched.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add 2-bromobenzyl alcohol (1.0 equiv, 5.0 mmol), phenylboronic acid (1.2 equiv, 6.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 25 mL), followed by K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Reaction: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the appearance of a highly UV-active spot confirms successful coupling. (Note: 2-chlorobenzyl alcohol subjected to this protocol will show >95% recovered starting material).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Directed Lithium-Halogen Exchange

Objective: Generate an aryl lithium intermediate for electrophilic trapping. Causality: The benzylic hydroxyl group possesses an acidic proton (pKa ~15).4[4]. A second equivalent is required to drive the halogen-metal exchange. Because the C-Cl bond is too strong to form the necessary "ate" complex at -78 °C, only the 2-bromo derivative undergoes this transformation.

Workflow Step1 1. Deprotonate -OH (1 eq n-BuLi) Step2 2. Halogen Exchange (1 eq n-BuLi) Step1->Step2 Step3 3. Aryl Lithium Intermediate Step2->Step3 Step4 4. Electrophile Trapping Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Step-by-step workflow for the selective lithium-halogen exchange of 2-bromobenzyl alcohol.

Step-by-Step Methodology:

  • Lithiation Setup: Dissolve 2-bromobenzyl alcohol (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Double Addition: Dropwise add n-BuLi (2.1 equiv, 1.6 M in hexanes). The first equivalent rapidly forms the lithium alkoxide; the second equivalent initiates the halogen-metal exchange.

  • Equilibration: Stir the reaction mixture for 30 minutes at -78 °C.

  • Trapping: Add an electrophile, such as anhydrous DMF (3.0 equiv), dropwise to formylate the aryl ring.

  • Validation & Workup: Allow the reaction to warm to room temperature over 1 hour. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether. GC-MS analysis of the crude mixture will confirm the presence of the formylated product (whereas 2-chlorobenzyl alcohol will only yield unreacted starting material).

Experimental Data & Selectivity Outcomes

The table below outlines the expected experimental yields when subjecting both derivatives to the protocols described above, validating the extreme chemoselectivity dictated by the halogens.

Reaction TypeReagents & ConditionsSubstrateConversionSelectivity Notes
Cross-Coupling PhB(OH)₂, Pd(dppf)Cl₂, 80 °C2-Bromobenzyl alcohol>95%Complete C-Br conversion
Cross-Coupling PhB(OH)₂, Pd(dppf)Cl₂, 80 °C2-Chlorobenzyl alcohol<5%C-Cl bond remains intact
Li-Halogen Exchange 1) n-BuLi (2.1 eq), -78 °C 2) DMF2-Bromobenzyl alcohol85%Clean conversion to aldehyde
Li-Halogen Exchange 1) n-BuLi (2.1 eq), -78 °C 2) DMF2-Chlorobenzyl alcohol0%Quantitative SM recovery

Application Insights for Drug Development

Understanding these reactivity profiles is paramount for rational drug design and synthetic planning:

  • When to use 2-Chlorobenzyl Alcohol: Chlorine is frequently utilized in medicinal chemistry as a metabolic blocker . Because the C-Cl bond is highly resistant to oxidative addition and physiological degradation, it acts as a robust bioisostere for a methyl group. It sterically shields the aromatic ring from Cytochrome P450-mediated oxidation while remaining completely inert during earlier synthetic steps.

  • When to use 2-Bromobenzyl Alcohol: Bromine is almost exclusively deployed as a synthetic handle . Its high reactivity makes it the ideal candidate for late-stage diversification. Drug discovery programs often synthesize a core scaffold containing a 2-bromobenzyl moiety, which can then be rapidly subjected to parallel Suzuki, Sonogashira, or Buchwald-Hartwig couplings to generate vast libraries of analogs.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions | NIH | 1

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step | Inorganic Chemistry Frontiers (RSC Publishing) |

  • Comparison of reactivity of different aryl halides | ResearchGate |2

  • Halogen-metal exchange of 2-bromobenzyl alcohol | IDEALS - University of Illinois |4

  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions | RSC.org | 3

Sources

Reference standards for 2-Chloro-3-fluoro-5-methylbenzyl alcohol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 2-Chloro-3-fluoro-5-methylbenzyl alcohol Analysis

Executive Summary & Strategic Context

Compound Identity:

  • Name: 2-Chloro-3-fluoro-5-methylbenzyl alcohol[1][2][3][4][5][6]

  • CAS Number: 1807276-98-7[2][3][4][5][6]

  • Molecular Formula: C₈H₈ClFO

  • Application: Key intermediate in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors (e.g., Belzutifan analogs) and other fluorinated antineoplastic agents.

The Challenge: Unlike commodity chemicals (e.g., Benzyl Alcohol), 2-Chloro-3-fluoro-5-methylbenzyl alcohol lacks a pharmacopeial monograph (USP/EP/BP). Researchers cannot purchase a "Primary Reference Standard" with a NIST-traceable seal. Most commercially available material is Reagent Grade (typically labeled "95%" or "97%"), which is insufficient for quantitative GMP release testing or critical impurity profiling.

The Solution: This guide outlines the "Gold Standard" Qualification Workflow to convert a commercial reagent into a Qualified Secondary Reference Standard . We compare the risks of using Vendor Certificates of Analysis (CoA) against the rigor of In-House Qualification via Quantitative NMR (qNMR) and Mass Balance.

Comparative Analysis: Vendor Reagent vs. Qualified Standard

The following table contrasts the reliability of using a commercial vendor's value versus performing a full in-house qualification.

Table 1: Performance & Reliability Comparison

FeatureOption A: Commercial Vendor Standard (Reagent Grade)Option B: In-House Qualified Standard (The Recommended Protocol)
Potency Assignment Unreliable for Quantitation. Often based solely on HPLC Area %, ignoring water, volatiles, and inorganic salts.Absolute Accuracy. Derived via qNMR (primary ratio method) or Mass Balance (100% - Impurities - Water - Solvents).
Purity Metric "Chromatographic Purity" (e.g., >97% Area)."Assay / Potency" (e.g., 96.4% w/w).
Traceability Internal vendor batch; rarely traceable to SI units.Traceable to NIST via qNMR Internal Standard (e.g., NIST SRM 350b Benzoic Acid).
Risk Factor High. Regioisomers (e.g., 2-Cl-5-F isomer) may co-elute, inflating purity values.Low. NMR distinguishes regioisomers that HPLC might miss.
Suitability Qualitative ID, R&D scouting.GMP Release Testing, ICH Stability Studies, Quantitative Impurity Analysis.

Qualification Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for qualifying the reference standard.

ReferenceStandardQualification cluster_Purity Purity Profiling (Mass Balance Inputs) Start Raw Material Receipt (CAS 1807276-98-7) ID_Check Structural Identification (1H-NMR, MS, IR) Start->ID_Check HPLC HPLC-UV Analysis (Organic Impurities %) ID_Check->HPLC GC_HS GC-Headspace (Residual Solvents) ID_Check->GC_HS KF Karl Fischer Titration (Water Content) ID_Check->KF ROI Residue on Ignition (Inorganic Impurities) ID_Check->ROI qNMR qNMR (Primary Method) Direct Potency Assignment ID_Check->qNMR Orthogonal Path Comparison Data Reconciliation (Mass Balance vs. qNMR) HPLC->Comparison GC_HS->Comparison KF->Comparison ROI->Comparison qNMR->Comparison Final_COA Generate Qualified CoA (Assigned Potency w/ Uncertainty) Comparison->Final_COA If deviation < 1.0%

Figure 1: Workflow for qualifying a secondary reference standard from a commercial reagent.

Detailed Experimental Protocols

Protocol A: Structural Identification & Isomer Confirmation

Objective: Confirm the material is 2-Chloro-3-fluoro-5-methylbenzyl alcohol and not the 2-Chloro-5-fluoro isomer.

  • Technique: 1H-NMR (400 MHz or higher) in DMSO-d6.

  • Key Diagnostic Signals:

    • Benzylic Protons (-CH₂OH): Look for a doublet (coupling with OH) or singlet around δ 4.5–4.7 ppm.

    • Aromatic Region: The specific coupling pattern of the two aromatic protons is critical.

      • 2-Cl-3-F-5-Me:[1][2][3][4][5][6][7][8] The protons are typically meta to each other. Look for coupling constants (

        
        ) of ~1–2 Hz (meta-coupling) and splitting by Fluorine (
        
        
        
        ).
    • Methyl Group: Singlet around δ 2.3 ppm.

  • Acceptance Criteria: Spectra must match the theoretical structure and have no unexplained signals >0.5%.

Protocol B: Purity Assessment via HPLC-UV

Objective: Determine chromatographic purity (Area %) to feed into the Mass Balance calculation.

  • Instrument: HPLC with PDA/UV detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (general) and 254 nm (aromatic).

  • Sample Prep: Dissolve 10 mg standard in 10 mL Acetonitrile/Water (50:50).

  • Critical Note: Halogenated benzyl alcohols can oxidize to their corresponding benzaldehydes or benzoic acids . Monitor relative retention times (RRT) for these likely degradants.

Protocol C: Potency Assignment via qNMR (The Absolute Method)

Objective: Assign an absolute potency value (weight %) traceable to NIST, bypassing the need for impurity standards.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl sulfone . The IS must have high purity (>99.9%) and non-overlapping signals.

  • Solvent: DMSO-d6 (to prevent -OH proton exchange broadening, though D2O exchange can be used to eliminate the OH signal if it overlaps).

  • Procedure:

    • Weigh ~20 mg of the Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial using a metrology-grade balance (readability 0.01 mg).
    • Dissolve completely in DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 60 seconds (or 5-7x T1) to ensure full relaxation.

    • Set number of scans (NS) to ≥ 16 for S/N ratio.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molecular weight[3][4][5][7][8][10]
      
    • 
      : Mass weighed
      
    • 
      : Purity (as a decimal)[11]
      

Supporting Data: Hypothetical Qualification Results

This data illustrates why "Vendor Purity" is often misleading.

Table 2: Vendor CoA vs. In-House Qualification Data

Test ParameterVendor CoA ClaimIn-House Experimental ResultImpact on Potency
HPLC Purity 98.5% (Area %)98.2% (Area %)-0.3%
Water (KF) Not Reported0.8% (Hygroscopic nature)-0.8%
Residual Solvents Not Reported0.4% (Ethyl Acetate/Hexane)-0.4%
Inorganic Residue Not Reported0.1%-0.1%
FINAL POTENCY "98.5%" 96.9% (w/w) 1.6% Error

Interpretation: If you used the Vendor's "98.5%" to prepare a calibration curve, your quantification of the drug substance would be biased by 1.6% , potentially causing OOS (Out of Specification) results in a GMP environment.

References

  • Sigma-Aldrich. 2-Chloro-3-fluoro-5-methylbenzyl alcohol Product Page (CAS 1807276-98-7).[2]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Bottecchia, C. et al. Manufacturing Process Development for Belzutifan: Continuous Flow Benzylic Bromination. (Context for halogenated benzyl alcohol intermediates). Org. Process Res. Dev. 2022. Link

  • Almac Group. qNMR – A Modern Alternative to HPLC for Purity Assignment.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-fluoro-5-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic science. When handling a multi-substituted halogenated aromatic compound like 2-Chloro-3-fluoro-5-methylbenzyl alcohol (CAS: 1807276-98-7) , understanding its molecular behavior is the foundation of effective risk mitigation.

This compound is a highly valuable building block in pharmaceutical synthesis and agrochemical development. However, its unique structural motifs—specifically the electron-withdrawing chlorine and fluorine atoms on the benzylic ring—dictate a rigorous approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides a self-validating system for handling this chemical, ensuring that your laboratory operations are both safe and scientifically grounded.

Toxicological Profile & Mechanistic Rationale

To select the correct PPE, we must first understand why 2-Chloro-3-fluoro-5-methylbenzyl alcohol is hazardous. Based on the chemical behavior of halogenated benzyl alcohols, this compound triggers several primary hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2][3].

The Mechanism of Irritation: The presence of halogens (Cl, F) increases the lipophilicity of the molecule, allowing it to rapidly penetrate the lipid-rich stratum corneum of the skin. Once absorbed into the epidermis, benzylic alcohols can undergo metabolic activation via sulfotransferases. This enzymatic process converts the alcohol into reactive benzylic sulfates, which act as strong electrophiles[4][5]. These electrophiles can alkylate cellular proteins and disrupt lipid bilayers, leading to vacuolar degeneration of the dermo-epidermal junction and triggering an inflammatory cascade[6].

Because of this rapid penetration and subsequent electrophilic attack, standard laboratory hygiene is insufficient; specialized barrier protection is mandatory.

ToxicityPathway A 2-Chloro-3-fluoro-5-methylbenzyl alcohol Exposure (Dermal/Inhalation) B Stratum Corneum Penetration (Lipophilic Halogenated Ring) A->B Absorption C Metabolic Activation (Sulfotransferases) B->C Enzymatic Processing E Direct Lipid Bilayer Disruption B->E Physical Interaction D Formation of Reactive Benzylic Sulfates C->D F Protein Alkylation & Macromolecule Damage D->F Electrophilic Attack G Vacuolar Degeneration & Inflammatory Cascade (H315/H319) E->G F->G

Fig 1: Dermal penetration and toxification pathway of halogenated benzyl alcohols.

Required PPE Configuration Matrix

Based on the mechanistic hazards outlined above, the following PPE configuration is required to prevent dermal penetration and mucosal irritation.

Protection ZoneRequired EquipmentMechanistic Justification & Specifications
Hands (Primary Barrier) Nitrile Gloves (Double-gloved) or Butyl RubberHalogenated organics can permeate thin latex rapidly. Use nitrile gloves with a minimum thickness of 0.11 mm for incidental contact. For extended handling, upgrade to butyl rubber.
Eyes & Face Chemical Splash GogglesMust meet EN 166 or ANSI Z87.1 standards. Safety glasses with side shields are insufficient due to the severe eye irritation (H319) potential of benzylic vapors.
Body Chemical-Resistant Lab CoatA tightly woven cotton or Nomex lab coat, fully buttoned to the neck. Prevents aerosolized particles or micro-spills from settling on porous street clothing.
Respiratory Fume Hood / OV RespiratorAll handling must occur inside a certified chemical fume hood (face velocity 80-120 FPM). If a hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is required to mitigate H335 hazards.

Standard Operating Procedure (SOP) for Safe Handling

To ensure self-validating safety, follow this step-by-step methodology when dispensing and reacting 2-Chloro-3-fluoro-5-methylbenzyl alcohol.

Step 1: Pre-Operational Environmental Preparation

  • Verify the chemical fume hood is operational and within the correct face velocity range.

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

  • Don all required PPE as outlined in the matrix above.

Step 2: Dispensing and Weighing

  • Place a static-dissipative weighing boat on an analytical balance inside the fume hood.

  • Using a clean, dry stainless steel or PTFE spatula, carefully transfer the required mass of 2-Chloro-3-fluoro-5-methylbenzyl alcohol. Causality note: Avoid aggressive scraping, which can aerosolize fine particulates and bypass the sash barrier.

  • Immediately seal the source container and wipe the exterior with a dry Kimwipe.

Step 3: Transfer and Reaction Setup

  • Transfer the weighed compound directly into the reaction vessel (e.g., round-bottom flask).

  • If dissolving the compound, add the designated solvent (e.g., DCM, THF) slowly. Halogenated benzyl alcohols are highly soluble in organic solvents, but rapid addition can cause splashing.

  • Seal the reaction vessel with a septum or connect it to the appropriate reflux/inert gas manifold before removing it from the fume hood.

Step 4: Post-Handling Decontamination

  • Wash the spatula and weighing boat with a compatible organic solvent (e.g., acetone) into a designated hazardous waste container.

  • Remove the outer layer of nitrile gloves, dispose of them in solid hazardous waste, and wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

In the event of a spill, the lipophilic nature of the chemical requires immediate containment to prevent surface absorption and vapor generation.

Step-by-Step Spill Response Methodology:

  • Assessment: Determine if the spill is minor (<50g/mL, contained in the hood) or major (>50g/mL, outside the hood).

  • Evacuation (Major Spills Only): If outside the hood, evacuate the immediate area to prevent inhalation of irritating vapors. Notify Environmental Health and Safety (EHS).

  • Containment: For minor spills, ensure your double-nitrile gloves and goggles are secure. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads). Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent and place it into a sealable, chemically resistant waste bag or bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol or isopropanol wipe down to ensure all lipophilic residues are solubilized and removed.

  • Disposal: Label the container as "Hazardous Waste: Halogenated Organic Solid/Liquid (Contains 2-Chloro-3-fluoro-5-methylbenzyl alcohol)" and transfer to the central waste accumulation area.

SpillResponse Start Spill Detected: 2-Chloro-3-fluoro-5-methylbenzyl alcohol Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (<50g/mL) Inside Fume Hood Assess->Minor Major Major Spill (>50g/mL) Outside Fume Hood Assess->Major PPE Don Maximum PPE (Respirator, Heavy Gloves) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water / Mild Solvent) Collect->Decon

Fig 2: Step-by-step operational workflow for chemical spill response and decontamination.

References

  • National Institutes of Health (NIH). "Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes - PMC." nih.gov. Available at:[Link]

  • American Chemical Society (ACS). "Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization | Chemical Research in Toxicology." acs.org. Available at:[Link]

  • National Institutes of Health (NIH). "Acute benzyl alcohol intoxication: An autopsy case report - PMC." nih.gov. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.